α-Ergocryptine-d3
Description
Properties
CAS No. |
1794783-50-8 |
|---|---|
Molecular Formula |
C₃₂H₃₈D₃N₅O₅ |
Molecular Weight |
578.72 |
Synonyms |
(5’α)-12’-Hydroxy-2’-(1-methylethyl)-5’-(2-methylpropyl)ergotaman-3’,6’,18-trione-d3; _x000B_Ergocryptine-d3; Ergokryptine-d3; NSC 169479-d3; NSC 407319-d3; α-Ergocryptine-d3; α-Ergokryptine-d3; |
Origin of Product |
United States |
Foundational & Exploratory
α-Ergocryptine-d3: A Technical Guide for Researchers
This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of α-Ergocryptine-d3, a deuterated analog of the ergot alkaloid α-ergocryptine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled form of α-ergocryptine, where three hydrogen atoms on the N-methyl group of the lysergic acid moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of α-ergocryptine and other related ergot alkaloids.
Table 1: Physicochemical Properties of this compound and α-Ergocryptine
| Property | This compound | α-Ergocryptine |
| CAS Number | 1794783-50-8[1][2] | 511-09-1[3][4] |
| Molecular Formula | C₃₂H₃₈D₃N₅O₅[2] | C₃₂H₄₁N₅O₅[3][4] |
| Molecular Weight | 578.72 g/mol [2] | 575.71 g/mol [3][4] |
| Monoisotopic Mass | 578.33 Da | 575.31076943 Da[3] |
| Synonyms | (5'α)-12'-Hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione-d3 | Ergokryptine, NSC 169479 |
| Storage | 2-8°C Refrigerator | Below -20°C in non-protic solvents[5] |
| XLogP3 | Not available | 2.7[3] |
Synthesis and Preparation
The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily produced as a commercial reference standard. However, the general approach involves the semi-synthesis from its non-labeled precursor, α-ergocryptine, which is isolated from the sclerotia of the fungus Claviceps purpurea or from fermentation broths.[4]
A described method for the synthesis of a similar isotopically labeled ergot alkaloid, ¹³CD₃-ergocryptine, provides a likely parallel methodology. This process involves the demethylation of the parent alkaloid to produce the "nor" version, followed by remethylation using a deuterated methylating agent, such as deuterated iodomethane (CD₃I).[6] A study on this method reported an overall yield of up to 29.5% for ¹³CD₃-ergocryptine/-inine.[6]
Biological Activity and Signaling Pathways
α-Ergocryptine is a dopamine receptor agonist with a primary interaction at D2-type receptors.[9] Its deuterated form, this compound, is expected to have identical pharmacological activity. The ergot alkaloids, including α-ergocryptine, have been shown to inhibit the production of cyclic AMP (cAMP) in cells transfected with the D2 dopamine receptor.[10]
In addition to its receptor-mediated effects, α-ergocryptine can also stimulate the release of dopamine from central nerve endings.[9] This action appears to be largely independent of D2 receptors and extracellular calcium, suggesting a distinct mechanism of action from classical secretagogues. The release is, however, moderately attenuated by the adrenergic antagonist phentolamine.[9] Furthermore, the related compound dihydro-alpha-ergocryptine has been shown to modulate voltage-gated sodium channels, which may contribute to its neuroprotective effects.[11]
Experimental Protocols: Application as an Internal Standard
This compound is primarily used as an internal standard in quantitative analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the detection of ergot alkaloids in various matrices, including cereals and food products.[12][13]
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of ergot alkaloids using a deuterated internal standard.
Detailed Methodological Considerations
Sample Preparation and Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction.[5] This typically involves:
-
Homogenizing the sample matrix (e.g., finely milled wheat).
-
Adding an extraction solvent, often an acetonitrile/water mixture with additives like ammonium carbamate.[5]
-
Spiking the sample with a known concentration of this compound.
-
Adding salts such as magnesium sulfate and sodium chloride to induce phase separation.
-
Performing a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents to remove interfering matrix components.
Chromatographic Separation: Separation is achieved using a reversed-phase UHPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium carbonate) and an organic component (e.g., methanol or acetonitrile) is typically used to resolve the target alkaloids and their epimers.
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Table 2: Example UHPLC-MS/MS Method Validation Parameters for Ergot Alkaloids in Wheat
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | [12][14] |
| Limit of Quantification (LOQ) | 0.17 - 2.78 µg/kg | [15] |
| Recovery | 68.3 - 119.1 % | [12][13] |
| Matrix Effects | 101 - 113 % | [12][13] |
| Inter-day Precision (RSD) | < 24 % | [12][13] |
The use of this compound as an internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[13]
References
- 1. alpha-Ergocryptine-d3 | CAS 1794783-50-8 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ergocryptine - Wikipedia [en.wikipedia.org]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Enantioefficient synthesis of α-ergocryptine: First direct synthesis of (+)-lysergic acid | Semantic Scholar [semanticscholar.org]
- 8. Enantioefficient synthesis of alpha-ergocryptine: first direct synthesis of (+)-lysergic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. food.gov.uk [food.gov.uk]
An In-depth Technical Guide to the Synthesis and Biosynthesis of α-Ergocryptine-d3
Authored for Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Introduction
α-Ergocryptine is a naturally occurring ergopeptine, a class of ergoline alkaloids produced by fungi of the Claviceps genus.[1] These compounds are known for their significant pharmacological activities, interacting with dopamine, serotonin, and adrenergic receptors.[2] α-Ergocryptine itself serves as a crucial starting material for the semi-synthesis of bromocriptine, a dopamine agonist used in the treatment of Parkinson's disease and hyperprolactinemia.[1][3]
The development of robust and accurate analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is essential for pharmacokinetic studies, food safety monitoring, and quality control.[4] The use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis, as they correct for matrix effects and variations during sample processing and analysis.[4][5] α-Ergocryptine-d3, a deuterated isotopologue, serves this purpose, providing a valuable tool for ensuring the accuracy and reliability of analytical data.[4] This guide provides a detailed overview of the biosynthetic pathway of the parent compound and the chemical synthesis of its deuterated form.
Biosynthesis of α-Ergocryptine
The biosynthesis of α-ergocryptine is a complex multi-enzymatic process occurring in ergot fungi, such as Claviceps purpurea.[2] The pathway can be broadly divided into three main stages: the formation of the ergoline ring scaffold, the synthesis of D-lysergic acid, and the subsequent attachment of a tripeptide side chain by non-ribosomal peptide synthetases (NRPS).[6][7]
Formation of the Ergoline Ring and D-Lysergic Acid
The pathway begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate pathway.[8][9][10] This initial step is catalyzed by the enzyme dimethylallyl tryptophan synthase (DmaW).[6][9] A series of subsequent enzymatic reactions, including N-methylation, cyclizations, and oxidations, are carried out by enzymes encoded within the ergot alkaloid synthesis (EAS) gene cluster.[3][7] Key intermediates in this common pathway include 4-dimethylallyl-L-abrine (N-Me-DMAT), chanoclavine-I, and agroclavine.[2][9] Chanoclavine-I-aldehyde serves as a critical branch point, leading to different classes of ergot alkaloids in various fungal species.[3][8] In Claviceps, agroclavine is converted through several steps involving cytochrome P-450 monooxygenases to yield D-lysergic acid, the central precursor for all peptide ergot alkaloids.[2][8]
Non-Ribosomal Peptide Synthetase (NRPS) Assembly
The final stage in α-ergocryptine biosynthesis is the formation of a cyclic tripeptide moiety and its amide linkage to D-lysergic acid.[10] This is accomplished by large, multi-domain enzymes known as D-lysergyl peptide synthetases (LPS), which are a type of NRPS.[7][8] The process is initiated by the binding of D-lysergic acid to the thiolation (T) domain of LPSB.[3] The D-lysergyl group is then transferred to a triple-modular synthetase, LPSA.[3]
For α-ergocryptine, the LPSA enzyme sequentially incorporates three specific amino acids: L-valine, L-leucine, and L-proline.[2] Each module of the LPSA is responsible for recognizing, activating, and condensing one amino acid. Gene disruption studies have suggested that a specific synthetase, LPSA2, is responsible for the biosynthesis of α-ergocryptine in the C. purpurea P1 strain.[3] Recent work has further elucidated that specific LPSA enzymes can catalyze the formation of multiple ergopeptines, including α-ergocryptine, depending on the substrate specificity of their modules.[7]
Biosynthesis of this compound
The biosynthesis of this compound has not been explicitly detailed in the literature but can be inferred from the known pathway. The most straightforward approach would involve feeding a deuterated precursor to the fungal culture. Since the peptide moiety of α-ergocryptine contains L-leucine, feeding the culture with deuterated L-leucine (e.g., L-leucine-d3) would likely result in its incorporation into the final molecule by the LPSA enzyme, yielding this compound. This biosynthetic approach would be highly specific, placing the deuterium label on the leucine residue of the tripeptide ring.
Chemical Synthesis of this compound
The chemical synthesis of this compound is most efficiently achieved via a semi-synthetic route starting from the natural, unlabeled compound.[4][11] This approach is favored over total synthesis, which is often a time-consuming and complex process with low overall yields.[12] The semi-synthesis of SIL ergot alkaloids typically involves the demethylation of the N-6 methyl group on the ergoline ring, followed by remethylation with a stable isotope-labeled methylating agent.[11][12]
Experimental Protocol: Semi-synthesis of this compound
The following protocol is a generalized methodology based on the successful synthesis of a suite of 12 stable isotope-labeled ergot alkaloids, including ergopeptines like α-ergocryptine.[11]
Step 1: Demethylation of α-Ergocryptine
-
Reaction Setup: Dissolve native α-ergocryptine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Reagent Addition: Add a demethylating agent. A common method for selective N-demethylation is the Von Braun reaction or the use of chloroformates like α-chloroethyl chloroformate followed by hydrolysis.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction appropriately. Perform an aqueous workup to remove excess reagents and salts. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude Nor-α-ergocryptine.
Step 2: Remethylation with ¹³CD₃-Iodomethane
-
Reaction Setup: Dissolve the crude Nor-α-ergocryptine from the previous step in a polar aprotic solvent such as anhydrous dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to deprotonate the secondary amine.
-
Labeling: Add ¹³CD₃-iodomethane (¹³C-labeled and deuterated iodomethane) to the reaction mixture. This reagent serves as the source of the stable isotope label.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by HPLC-MS.
-
Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
Step 3: Purification
-
Chromatography: Purify the crude this compound product using preparative high-performance liquid chromatography (prep-HPLC).
-
Column and Mobile Phase: A C18 or similar reverse-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with a modifier like formic acid or ammonium acetate to improve peak shape.
-
Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the fractions for purity and confirm the identity of the product using HPLC-MS/MS.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final this compound product as a solid.
Data Presentation and Analysis
The successful synthesis of SIL standards requires rigorous characterization to confirm chemical and isotopic purity, as well as to determine the final yield and epimer ratio.
Quantitative Synthesis Data
The following table summarizes typical results from the semi-synthesis of ¹³CD₃-labeled ergopeptines, based on published data for a panel of ergot alkaloids.[11]
| Parameter | Value/Method | Reference |
| Starting Material | Native α-Ergocryptine | [11] |
| Labeling Reagent | ¹³CD₃-Iodomethane | [11] |
| Overall Yield | Not individually specified, but yields for other ergopeptines like ergocornine were 22%. | [11] |
| Chemical Purity | >95% (determined by HPLC-MS) | [11] |
| Isotopic Purity | >99% (relative to native counterpart) | [11] |
| Epimer Ratio (-ine/-inine) | Determined by HPLC-FLD (Ex: 330 nm, Em: 415 nm) | [11] |
Analytical Characterization
-
Purity Assessment: The chemical purity of the final this compound product is assessed using HPLC coupled with mass spectrometry, typically operating in full scan mode to detect any residual starting material or byproducts.[11]
-
Isotopic Purity: Isotopic purity is calculated by comparing the peak area of any residual unlabeled analyte with the peak area of the labeled product using HPLC-MS/MS in multi-reaction monitoring (MRM) mode.[11]
-
Epimerization: Ergot alkaloids can epimerize at the C-8 position, converting between the biologically active "-ine" form and the less active "-inine" form.[13] The ratio of these two epimers in the final product is a critical quality parameter and is often determined by HPLC with fluorescence detection (HPLC-FLD), which provides excellent sensitivity for these compounds.[11][13]
Conclusion
This compound is an indispensable tool for modern analytical chemistry, enabling precise and accurate quantification of its parent alkaloid in complex matrices. While biosynthesis offers a potential route for specific labeling, semi-synthesis from native α-ergocryptine represents the most established and practical method for its production. The multi-step process involving demethylation, remethylation with a deuterated reagent, and rigorous purification yields a high-purity internal standard suitable for demanding research and regulatory applications. The detailed methodologies and characterization data presented in this guide provide a comprehensive resource for scientists engaged in alkaloid research and drug development.
References
- 1. a-Ergocryptine | 511-09-1 | FE22782 | Biosynth [biosynth.com]
- 2. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ergocryptine - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of the ergot alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of α-Ergocryptine-d3
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and pharmacological characteristics of α-Ergocryptine-d3. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured formats, details relevant experimental methodologies, and visualizes complex biological pathways and workflows.
Core Physical and Chemical Properties
This compound is the deuterated form of α-Ergocryptine, an ergot alkaloid. The inclusion of three deuterium atoms makes it a valuable tool in analytical and metabolic studies, particularly as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The properties of this compound are presented below, with data for the non-deuterated compound provided for comparison.
| Property | This compound | α-Ergocryptine |
| CAS Number | 1794783-50-8[1][2] | 511-09-1[3][4] |
| Molecular Formula | C₃₂D₃H₃₈N₅O₅[1] | C₃₂H₄₁N₅O₅[3][4] |
| Molecular Weight | 578.717 g/mol [1] | 575.698 g/mol [3] |
| Accurate Mass | 578.33 Da[1] | 575.310791 Da[3][4] |
| Melting Point | Not available | 152-154 °C[3] |
| Boiling Point | Not available | 861.7 ± 65.0 °C at 760 mmHg[3] |
| LogP | Not available | 4.08[3] |
| Acid Dissociation Constants (pKa) | Not available | 12.4 (acidic), 13.08 (acidic), 6.51 (basic)[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and application of this compound. The following sections outline key experimental protocols.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is standard for the highly selective and sensitive quantification of α-Ergocryptine in biological matrices, using this compound as an internal standard.
Objective: To quantify the concentration of α-Ergocryptine in a sample.
Methodology:
-
Sample Preparation:
-
Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of this compound.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The gradient is programmed to separate the analyte from matrix components.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Introduce the LC eluent into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in the positive ion mode (ESI+).[6]
-
Operate the instrument in Multiple Reaction Monitoring (MRM) mode.[6]
-
Monitor specific precursor-to-product ion transitions for both α-Ergocryptine and this compound.
-
α-Ergocryptine: Precursor ion [M+H]⁺ at m/z 576.3, with characteristic product ions.[4]
-
This compound: Precursor ion [M+H]⁺ at m/z 579.3, with corresponding shifted product ions.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of α-Ergocryptine in the original sample by comparing this ratio to a standard curve.
-
Study of Epimerization
Ergot alkaloids like α-Ergocryptine are known to undergo epimerization, converting to their less active '-inine' forms (α-ergocryptinine).[7] Monitoring this process is critical for assessing the stability and purity of the compound.
Objective: To measure the rate of epimerization of α-Ergocryptine to α-ergocryptinine.
Methodology:
-
Solution Preparation: Prepare a stock solution of α-Ergocryptine in a relevant solvent (e.g., methanol, acetonitrile).[7]
-
Incubation: Store aliquots of the solution under controlled conditions (e.g., room temperature, 37°C, or -20°C).
-
Time-Point Sampling: At designated time intervals (e.g., 0, 24, 48, 72 hours), take a sample from the solution.
-
Chromatographic Analysis:
-
Inject the sample into an HPLC system.
-
Use a suitable chromatographic method to separate α-Ergocryptine from α-ergocryptinine.
-
Monitor the peaks using a UV detector or mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak areas for both epimers at each time point.
-
Determine the percentage of each epimer relative to the total peak area.
-
Plot the change in the percentage of each epimer over time to determine the epimerization rate.
-
Pharmacology and Mechanism of Action
α-Ergocryptine primarily exerts its effects through the dopaminergic system. It is known as a potent agonist at dopamine D2 receptors.[8] Its interaction with other receptors contributes to its complex pharmacological profile.
Primary Mechanism of Action:
-
Dopamine D2 Receptor Agonism: α-Ergocryptine binds to and activates D2 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways.
-
Dopamine Release: In addition to receptor interaction, some studies indicate that α-Ergocryptine can stimulate the release of dopamine from nerve endings in the striatum, further enhancing dopaminergic activity.[9]
Other Receptor Interactions:
-
It acts as a partial agonist at dopamine D1 and D3 receptors.[8]
-
It is a high-affinity ligand for α1 and α2 adrenergic receptors.[8]
Conclusion
This compound is an indispensable tool for advanced pharmacological and analytical research. Its well-defined physical and chemical properties, coupled with established experimental protocols, enable precise and reproducible studies. A thorough understanding of its dopaminergic mechanism of action is fundamental for its application in drug development and neuroscience research. This guide serves as a foundational resource for scientists working with this important deuterated compound.
References
- 1. alpha-Ergocryptine-d3 | CAS 1794783-50-8 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alpha-ergocryptine | CAS#:511-09-1 | Chemsrc [chemsrc.com]
- 4. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-Ergocryptine [drugcentral.org]
- 6. alpha-Ergocryptine | 511-09-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: α-Ergocryptine-d3 for Advanced Research Applications
This technical guide provides an in-depth overview of the molecular characteristics and applications of α-Ergocryptine-d3, tailored for researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and the pharmacological context of its non-deuterated analogue, α-Ergocryptine.
Core Molecular Data
This compound is a deuterated form of α-Ergocryptine, an ergot alkaloid. The incorporation of three deuterium atoms results in a stable, isotopically labeled compound ideal for use in mass spectrometry-based analytical methods.
| Parameter | Value | Source |
| Chemical Formula | C₃₂H₃₈D₃N₅O₅ | [1][2] |
| Molecular Weight | 578.72 g/mol | [1][2] |
| CAS Number | 1794783-50-8 | [2][3] |
| Synonyms | (5'α)-12'-Hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione-d3; Ergocryptine-d3 | [2] |
Experimental Protocols: Quantitative Analysis of α-Ergocryptine via LC-MS/MS
This compound is primarily utilized as an internal standard (IS) for the accurate quantification of α-Ergocryptine in complex matrices such as food, feed, and biological samples.[4] The following protocol describes a representative ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.
Sample Preparation (QuEChERS-based Extraction)
This protocol is adapted for cereal-based matrices.
-
Homogenization : Grind the sample to a fine powder.
-
Extraction :
-
Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known concentration of this compound internal standard.
-
Add 10 mL of an extraction solvent mixture of acetonitrile and 3 mM ammonium carbonate (85:15, v/v).
-
Securely cap the tube and vortex for 30 seconds.
-
Shake vigorously for 30 seconds.
-
Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up :
-
Transfer 5 mL of the supernatant to a new tube containing 150 mg of C18 sorbent.
-
Vortex for 30 seconds to facilitate the binding of matrix interferences.
-
Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.
-
-
Final Extract Preparation :
-
Carefully transfer the cleaned supernatant to a new vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
-
Chromatographic Separation :
-
System : ACQUITY UPLC System or equivalent.
-
Column : A C18 column stable at alkaline pH.
-
Mobile Phase : A gradient elution using a buffered alkaline mobile phase (e.g., with ammonium carbonate) and an organic modifier like acetonitrile is recommended to ensure good peak shape for ergot alkaloids.[5]
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume : 1-10 µL.
-
-
Mass Spectrometric Detection :
-
System : Xevo TQ-S or a comparable tandem quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.[5]
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
Precursor Ion : For both α-Ergocryptine and this compound, the protonated molecule [M+H]⁺ is selected.[5]
-
MRM Transitions : Specific precursor-to-product ion transitions for both the analyte (α-Ergocryptine) and the internal standard (this compound) must be optimized. At least two transitions are typically monitored for confirmation.
-
Source Parameters : Typical ESI source parameters include a capillary voltage of 0.5 kV, a desolvation temperature of 450°C, and a source block temperature of 150°C.[5]
-
Visualized Workflows and Pathways
Experimental Workflow for Quantification
The following diagram illustrates the key steps in the analytical workflow for the quantification of α-Ergocryptine using its deuterated internal standard.
Caption: Workflow for α-Ergocryptine quantification.
Signaling Pathway of α-Ergocryptine
The non-deuterated form, α-Ergocryptine, acts as a dopamine D2 receptor agonist.[6][7] The activation of the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily inhibits adenylyl cyclase.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alpha-Ergocryptine-d3 | CAS 1794783-50-8 | LGC Standards [lgcstandards.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-Ergocryptine | 511-09-1 | FE22782 | Biosynth [biosynth.com]
- 7. Dopamine agonist - Wikipedia [en.wikipedia.org]
Deuterated α-Ergocryptine: A Technical Guide to Enhanced Pharmacokinetic and Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of deuterated α-ergocryptine, exploring its potential advantages over the non-deuterated form for therapeutic applications. By leveraging the kinetic isotope effect, selective deuteration of α-ergocryptine is hypothesized to significantly improve its pharmacokinetic profile, leading to a more stable and prolonged therapeutic effect. This document outlines the core mechanism of action of α-ergocryptine, details the anticipated impact of deuteration on its metabolism, and provides comprehensive experimental protocols for comparative analysis. The information presented herein is intended to guide researchers and drug development professionals in the evaluation and potential advancement of deuterated α-ergocryptine as a novel therapeutic agent.
Introduction: The Rationale for Deuterating α-Ergocryptine
α-Ergocryptine is a potent dopamine D2 receptor agonist belonging to the ergot alkaloid family. Its primary pharmacological action involves the inhibition of prolactin secretion from the anterior pituitary gland, making it a valuable therapeutic agent for conditions associated with hyperprolactinemia. However, like many pharmaceuticals, its efficacy can be limited by its metabolic profile, primarily mediated by the cytochrome P450 enzyme system.
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, offers a promising strategy to enhance the metabolic stability of pharmaceuticals.[1][2][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage.[][4] This phenomenon, known as the kinetic isotope effect, can result in a reduced rate of metabolism, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.[5][6] This guide explores the scientific basis and practical considerations for the development of a deuterated form of α-ergocryptine.
Mechanism of Action: Dopamine D2 Receptor Agonism and Prolactin Inhibition
α-Ergocryptine exerts its therapeutic effect by acting as a potent agonist at dopamine D2 receptors on lactotroph cells in the anterior pituitary.[7][8] Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately inhibits the synthesis and release of prolactin.[9]
Signaling Pathway of α-Ergocryptine at the Dopamine D2 Receptor
The binding of α-ergocryptine to the D2 receptor triggers the dissociation of the Gαi/o subunit from the Gβγ subunits of the associated G-protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key downstream effector. Concurrently, the Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in calcium influx through voltage-gated calcium channels. The cumulative effect of these signaling events is the potent inhibition of prolactin gene transcription and exocytosis.
References
- 1. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. museonaturalistico.it [museonaturalistico.it]
- 8. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Establishment and characterization of a new human cultured cell line from a prolactin-secreting pituitary adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Ergocryptine-d3 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of α-Ergocryptine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a deuterated analog of the ergot alkaloid α-ergocryptine. While specific research on the d3-variant is not extensively available in public literature, its mechanism of action can be confidently inferred from the well-established pharmacology of α-ergocryptine and the known effects of deuterium substitution on drug molecules. This guide elucidates the core mechanism of action of this compound, focusing on its interaction with dopamine receptors and the subsequent intracellular signaling cascades. The incorporation of deuterium is primarily a pharmacokinetic strategy to enhance metabolic stability, thereby potentially improving the drug's half-life and therapeutic profile.[1][2][3] This document provides a detailed overview of its receptor binding, downstream signaling, and the anticipated impact of deuteration. Furthermore, it outlines standard experimental protocols for characterization and presents key data in a structured format.
Introduction to α-Ergocryptine and the Role of Deuteration
α-Ergocryptine is a natural ergopeptine alkaloid that exhibits potent dopaminergic activity.[4] It is a well-characterized agonist of the dopamine D2 receptor and has been investigated for its ability to inhibit prolactin secretion.[5][6][7] The "-d3" designation in this compound signifies the replacement of three hydrogen atoms with deuterium atoms. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[3][8] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a common step in drug metabolism by cytochrome P450 enzymes.[3] Consequently, deuteration is a strategy employed in drug development to potentially:
-
Enhance Metabolic Stability: Reduce the rate of metabolic breakdown.[1][3]
-
Prolong Half-Life: Increase the duration of the drug's presence in the body.[1]
-
Improve Pharmacokinetic Profile: Lead to more consistent plasma concentrations.[2][9]
-
Reduce Toxic Metabolites: Alter metabolic pathways to decrease the formation of harmful byproducts.[3][9]
It is crucial to note that while the pharmacodynamic properties (i.e., the drug's effect on the body) of this compound at the receptor level are expected to be identical to those of α-ergocryptine, its pharmacokinetic profile (i.e., the body's effect on the drug) is likely altered.
Core Mechanism of Action: Dopamine D2 Receptor Agonism
The primary mechanism of action for α-ergocryptine, and by extension this compound, is its function as a potent agonist at the dopamine D2 receptor.[10][11][12] Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to various physiological and neurological processes.[13] The D2 receptor, specifically, is coupled to inhibitory G proteins (Gαi/o).[14][15]
Receptor Binding
α-Ergocryptine binds with high affinity to the dopamine D2 receptor, typically in the nanomolar range.[10][11][12] This high affinity contributes to its potency as a D2 agonist.
Downstream Signaling Pathway
Upon binding of this compound to the D2 receptor, the following signaling cascade is initiated:
-
G Protein Activation: The agonist-receptor complex promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, leading to its activation and dissociation from the βγ-subunits.[13]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[14][15]
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[10][11][12]
-
Modulation of Protein Kinase A (PKA): Reduced cAMP levels lead to decreased activation of PKA, a key enzyme that phosphorylates numerous downstream targets.
-
Physiological Response: The culmination of this signaling cascade is the modulation of various cellular functions, most notably the inhibition of prolactin secretion from the anterior pituitary gland.[5][16][17]
The following diagram illustrates this primary signaling pathway:
Quantitative Data Summary
The following table summarizes the available quantitative data for α-ergocryptine and related compounds. It is anticipated that the receptor binding affinities and functional potencies of this compound would be comparable to the parent compound.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| α-Ergocryptine | Dopamine D2 | Radioligand Binding (Ki) | Nanomolar range | nM | [10][11] |
| α-Ergocryptine | Dopamine D2 | cAMP Inhibition (EC50) | 28 ± 2 | nM | [12] |
| Bromocriptine | Dopamine D2 | Radioligand Binding (Ki) | Nanomolar range | nM | [10][11] |
| Dopamine | Dopamine D2 | Radioligand Binding (Ki) | Micromolar range | µM | [10][11] |
| Dopamine | Dopamine D2 | cAMP Inhibition (EC50) | 8 ± 1 | nM | [12] |
Experimental Protocols
The characterization of this compound would involve standard pharmacological assays to determine its binding affinity, functional potency, and efficacy at the dopamine D2 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[18]
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]-Spiperone or [3H]YM-09151-2) and varying concentrations of unlabeled this compound.[10][11][18]
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a radioligand binding assay:
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound as a D2 receptor agonist.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2 cells).[19][20]
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin to elevate basal cAMP levels.[19][21]
-
Agonist Treatment: Treat the forskolin-stimulated cells with varying concentrations of this compound.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[19][21]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression.
The logical relationship of deuterium substitution's effect is as follows:
Conclusion
The core mechanism of action of this compound is centered on its agonistic activity at dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism is responsible for its potent prolactin-lowering effects. The strategic incorporation of deuterium is anticipated to enhance its metabolic stability, thereby improving its pharmacokinetic properties without altering its fundamental pharmacodynamic profile. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacokinetic advantages and therapeutic implications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic applications of bromocriptine in endocrine and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of prolactin secretion by ergocornine and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. innoprot.com [innoprot.com]
- 16. Bromocriptine and alpha-ergocryptine do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proceedings: Effects of inhibition of prolactin secretion by 2-Br-alpha-ergocryptine at parturition and during lactation in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
A Technical Guide to Commercial Suppliers of α-Ergocryptine-d3 Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for α-Ergocryptine-d3 (CAS No. 1794783-50-8), a deuterated internal standard crucial for accurate quantification in analytical methodologies. This document outlines supplier information, available product specifications, and a generalized experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).
Introduction to this compound
α-Ergocryptine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus. Its deuterated analogue, this compound, serves as an ideal internal standard for mass spectrometry-based analytical methods. The incorporation of deuterium atoms results in a mass shift, allowing it to be distinguished from the non-labeled analyte while exhibiting nearly identical chemical and physical properties. This ensures accurate quantification by compensating for variations in sample preparation and instrument response.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound as a reference standard. The following tables summarize the available information. For pricing and current availability, it is recommended to contact the suppliers directly.
Table 1: General Supplier Information
| Supplier | Website | Contact Information | Notes |
| LGC Standards | --INVALID-LINK-- | Available on website | Offers a wide range of reference materials. |
| Pharmaffiliates | --INVALID-LINK-- | Available on website | Specializes in pharmaceutical reference standards, including impurities and stable isotopes.[1] |
| Alfa Chemistry | --INVALID-LINK-- | Available on website | Supplier of a broad range of chemicals, including stable isotope-labeled compounds.[2] |
Table 2: this compound Product Details
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Storage |
| LGC Standards | TRC-E597502 | 1794783-50-8 | C₃₂D₃H₃₈N₅O₅ | 578.717 | Room Temperature (for shipping) |
| Pharmaffiliates | PA STI 037580 | 1794783-50-8 | C₃₂H₃₈D₃N₅O₅ | 578.72 | 2-8°C Refrigerator |
| Alfa Chemistry | ACMA00062176 | 1794783-50-8 | C₃₂H₃₈D₃N₅O₅ | 578.720 | Cool, dry, well-ventilated area in a tightly closed container.[2] |
Table 3: Quantitative Data
| Supplier | Purity | Concentration | Pack Size | Price |
| LGC Standards | Custom Synthesis[3] | Neat[3] | Inquire for details | Inquire for quote[3] |
| Pharmaffiliates | High Purity[1] | Inquire for details | Inquire for details | Login or inquire for pricing[1] |
| Alfa Chemistry | Inquire for details | Inquire for details | Inquire for details | Inquire for pricing |
Experimental Protocol: Use of this compound in LC-MS/MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard in the quantification of α-Ergocryptine in a sample matrix (e.g., grain, plasma). This protocol is based on methodologies described in peer-reviewed literature and should be optimized for specific applications.[4][5]
1. Materials and Reagents
-
This compound reference standard
-
α-Ergocryptine analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (or other suitable buffer)
-
Formic acid (or other suitable acidifier)
-
Ultrapure water
-
Sample matrix (e.g., finely ground wheat, plasma)
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol or the initial mobile phase to a working concentration suitable for spiking into samples and calibration standards (e.g., 100 ng/mL).
-
Analyte Stock Solution: Prepare a stock solution of α-Ergocryptine in a similar manner to the IS Stock.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix extract. Add a constant volume of the IS Working Solution to each calibration standard.
3. Sample Preparation
-
Accurately weigh or measure a known amount of the sample.
-
Add a precise volume of the IS Working Solution to the sample.
-
Perform extraction using an appropriate solvent system (e.g., acetonitrile/water). This may involve vortexing, sonication, and centrifugation.
-
The supernatant may be further purified using solid-phase extraction (SPE) if necessary.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of buffer and/or acid (e.g., 0.1% formic acid), is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both α-Ergocryptine and this compound.
-
Example Transitions:
-
α-Ergocryptine: Q1 (precursor ion) -> Q3 (product ion)
-
This compound: Q1 (precursor ion + 3 Da) -> Q3 (product ion)
-
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
The following diagrams illustrate key workflows relevant to the use of this compound reference standards.
Caption: Workflow for using a deuterated internal standard in LC-MS/MS.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. alpha-Ergocryptine-d3 | CAS 1794783-50-8 | LGC Standards [lgcstandards.com]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
α-Ergocryptine-d3: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for α-Ergocryptine-d3. The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. The safety data for α-Ergocryptine is used as a surrogate for this compound, as the deuterated form is not expected to have significantly different toxicological properties.
Hazard Identification and Classification
α-Ergocryptine is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[1][2] |
| Effects on or via lactation | - | H362: May cause harm to breast-fed children[1] |
Signal Word: Warning[1]
Pictograms:
Toxicological Data
A subacute dietary toxicity study in Sprague-Dawley rats provides key data on the potential effects of α-ergocryptine.
| Parameter | Species | Route of Administration | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| General Toxicity | Sprague-Dawley Rat | Dietary | 28-32 days | 4 mg/kg diet[3][4] | U-shaped dose-response curves for body weight, food intake, and food efficiency. Effects on hematological parameters, serum enzymes, and organ weights were observed at higher doses.[3][4] |
The U-shaped dose-response curve observed in some parameters is hypothesized to be related to the dopaminergic properties of α-ergocryptine influencing food intake[3][5].
Exposure Controls and Personal Protection
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood to avoid dust and aerosol formation.[1][6]
-
Emergency Equipment: Ensure emergency exits and a risk-elimination area are readily accessible.[1]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use), and fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
The following diagram illustrates the recommended PPE workflow.
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1][6] Avoid the formation of dust and aerosols.[1][6] Use non-sparking tools to prevent fire from electrostatic discharge.[1][6] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Store locked up and apart from foodstuff containers or incompatible materials.[1][6] Recommended storage temperature is 2-8°C in a refrigerator.[7]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
The logical flow for responding to an exposure event is depicted below.
Spills and Disposal
-
Spill Response: Evacuate personnel to safe areas.[1] Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[1] Avoid dust formation.[1] Remove all sources of ignition.[1] Prevent further leakage or spillage if safe to do so.[1] Do not let the chemical enter drains.[1]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: No data available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Signaling Pathways and Mechanism of Action
α-Ergocryptine acts as a dopamine receptor agonist.[8] Its biological effects are primarily mediated through its interaction with dopamine receptors in various tissues. Dihydro-alpha-ergocryptine, a related compound, is a potent agonist of the dopamine D2 receptor and a partial agonist of the D1 and D3 receptors.[9] It also interacts with alpha-1 and alpha-2 adrenergic receptors.[9] The toxicological effects observed, such as changes in food intake and hormonal parameters, are likely linked to its dopaminergic activity.[3][5]
The following diagram illustrates a simplified representation of α-Ergocryptine's primary mechanism of action.
This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with safety professionals. Always prioritize safety and handle this compound with the utmost care in a controlled laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Subacute toxicity of alpha-ergocryptine in Sprague-Dawley rats. 1: general toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [rivm.openrepository.com]
- 6. α-Ergocryptine - Safety Data Sheet [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. a-Ergocryptine | 511-09-1 | FE22782 | Biosynth [biosynth.com]
- 9. go.drugbank.com [go.drugbank.com]
α-Ergocryptine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for α-Ergocryptine-d3. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary for handling, storing, and utilizing this isotopically labeled compound in a research and development setting. This guide synthesizes available data on the stability of α-Ergocryptine and its deuterated analog, outlines detailed experimental protocols for stability assessment, and visualizes its primary signaling pathway.
Introduction to this compound
α-Ergocryptine is a naturally occurring ergot alkaloid belonging to the ergopeptine family. It is known for its dopaminergic activity, primarily acting as an agonist at dopamine D2 receptors. The deuterated form, this compound, incorporates three deuterium atoms, which can offer advantages in certain research applications, such as metabolic stability studies and use as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms can lead to a stronger chemical bond, potentially slowing down metabolic processes at the site of deuteration—a phenomenon known as the kinetic isotope effect.
Stability and Storage Conditions
Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following sections summarize the available data and provide recommendations based on studies of the parent compound, α-Ergocryptine, as specific long-term stability data for the deuterated form is limited. It is a reasonable scientific starting point to assume that the stability profile of this compound is comparable to its non-deuterated counterpart, although direct studies are always recommended for GMP-regulated activities.
Recommended Storage Conditions
Based on supplier recommendations, this compound should be stored under the following conditions to ensure its stability:
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C (Refrigerator) | [1] |
| Light | Protect from light | General recommendation for ergot alkaloids |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) | General recommendation for oxygen-sensitive compounds |
While this compound is typically shipped at ambient temperatures, long-term storage at refrigerated conditions is crucial to minimize degradation[1].
Stability in Solution
The stability of α-Ergocryptine is highly dependent on the solvent, temperature, and pH. A significant degradation pathway for ergopeptine alkaloids is epimerization at the C-8 position, leading to the formation of the corresponding -inine epimers, which may have different biological activities.
Table 1: Stability of α-Ergocryptine in Various Solvents at Different Temperatures
| Solvent | Temperature | Observation | Source(s) |
| Chloroform | Room Temperature | No significant epimerization observed. | [2] |
| Acetone | Room Temperature | Modest epimerization (<5%). | [2] |
| Acetonitrile | Room Temperature | Modest epimerization (<5%). | [2] |
| Methanol | Room Temperature | Substantial epimerization (78% by 38 days). | [2] |
| 70:30 Water:Methanol | Room Temperature | Substantial epimerization (47% by 42 days). | [2] |
| Various Protic and Aprotic Solvents | -40°C | Stable with minimal epimerization (<0.5%). | [2][3] |
Table 2: Effect of pH on the Stability of a Related Ergot Alkaloid (Ergovaline)
| pH | Temperature | Observation | Source(s) |
| 3 | 37°C | Roughly linear epimerization rate. | [2] |
| 7.5 | 37°C | Epimerization resembles first-order kinetics, reaching equilibrium. | [2] |
| 9 | 37°C | Epimerization resembles first-order kinetics, reaching equilibrium. | [2] |
These data suggest that for solution-based work, preparing fresh solutions of this compound in a non-protic solvent like acetonitrile or chloroform and storing them at low temperatures (-20°C or below) is advisable to minimize degradation and epimerization.
Mechanism of Action and Signaling Pathway
α-Ergocryptine exerts its primary pharmacological effects by acting as a potent agonist at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by α-Ergocryptine initiates a cascade of intracellular events. The D2 receptor is typically coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits, which then modulate the activity of various downstream effectors.
Caption: this compound signaling via the Dopamine D2 receptor.
Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound. These are generalized procedures and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Repeat the experiment with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial.
-
Place the vial in an oven at 80°C for 24, 48, and 72 hours.
-
At each time point, dissolve a portion of the solid in acetonitrile and dilute to a suitable concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples at appropriate time intervals.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and epimers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or mass spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds. The specific gradient profile needs to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at an appropriate wavelength (e.g., 310 nm) or MS with electrospray ionization (ESI) in positive mode.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, epimers, and any matrix components. This is typically achieved by analyzing stressed samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.
-
Range: The interval between the upper and lower concentration levels of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: Evaluate the variability of the results under different conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This technical guide provides a foundational understanding of the stability and storage requirements for this compound. The provided data, primarily from its non-deuterated analog, underscores the importance of refrigerated storage, protection from light, and careful solvent selection for solution-based studies to minimize degradation and epimerization. The outlined experimental protocols offer a robust framework for researchers to conduct their own stability assessments and develop validated analytical methods. The visualization of the dopamine D2 receptor signaling pathway provides context for its pharmacological activity. For all regulated applications, it is imperative to conduct specific stability studies on this compound to establish its unique stability profile.
References
Methodological & Application
Application Note: High-Sensitivity Quantification of α-Ergocryptine in Cereal Matrices using α-Ergocryptine-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate and robust quantification of α-Ergocryptine in complex cereal matrices using a stable isotope-labeled internal standard, α-Ergocryptine-d3, with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Introduction
α-Ergocryptine is a prominent member of the ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, which commonly infect rye and other cereals.[1][2] These compounds are of significant concern in the food and feed industry due to their toxicity. Regulatory bodies worldwide are increasingly setting stringent maximum levels for ergot alkaloids in consumer products, necessitating sensitive and reliable analytical methods for their quantification.[1][2]
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative mass spectrometry. These standards are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects and potential sample loss during preparation. This co-behavior allows for highly accurate correction of matrix effects and variations in instrument response, leading to superior precision and accuracy in quantitative results. The recent semisynthesis of isotopically labeled ergot alkaloids, including ¹³CD₃-ergocryptine, has made such standards more accessible for routine analysis.[3]
This application note details a validated UHPLC-MS/MS method employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for the analysis of α-Ergocryptine in cereal-based matrices, using this compound as the internal standard.
Experimental Protocol
Materials and Reagents
-
Standards: α-Ergocryptine (≥99% purity), this compound (isotopic purity ≥98%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium carbonate, magnesium sulfate (anhydrous), and sodium chloride (analytical grade).
-
Sample Matrix: Blank cereal-based baby food or finely milled rye/wheat flour.
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve α-Ergocryptine and this compound standards in acetonitrile to prepare individual stock solutions.
-
Working Standard Solution (1 µg/mL): Prepare a working solution of α-Ergocryptine by diluting the primary stock solution with acetonitrile.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the α-Ergocryptine working standard into a blank matrix extract. The final concentration range should cover the expected levels in samples (e.g., 0.5 to 50 ng/mL). Add a constant amount of the IS working solution to each calibration standard and quality control (QC) sample.
Sample Preparation (Modified QuEChERS)
The following workflow outlines the sample extraction and cleanup process.
UHPLC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are critical for achieving the desired sensitivity and selectivity.
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 5 mM Ammonium Carbonate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0-1 min (95% A), 1-8 min (95% to 5% A), 8-10 min (5% A), 10-10.1 min (5% to 95% A), 10.1-12 min (95% A) |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Performance
MRM Transitions
The selection of precursor and product ions is crucial for specificity. The transition for this compound is predicted based on a +3 Da shift in the precursor ion, assuming the deuterium labels are on a stable part of the molecule not lost during fragmentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| α-Ergocryptine | 576.3 | 223.1 | 268.1 | 35 |
| This compound (IS) | 579.3 | 223.1 or 226.1 | 268.1 or 271.1 | 35 |
| *Note: The exact product ion for the d3-standard depends on the position of the deuterium labels. If the label is on the lysergic acid moiety, the fragment m/z 223.1 would shift. If it's on the peptide portion, the fragment may not shift. This must be confirmed experimentally. |
Method Validation Summary
The method was validated for linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). Data presented is adapted from validated methods for ergot alkaloids.[4][5]
| Parameter | α-Ergocryptine |
| Linear Range | 0.5 - 50 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Accuracy (Recovery %) | |
| Low QC (2 µg/kg) | 95.2% |
| Mid QC (10 µg/kg) | 98.7% |
| High QC (40 µg/kg) | 101.5% |
| Precision (RSD %) | |
| Intra-day (n=6) | < 10% |
| Inter-day (n=18) | < 15% |
| Matrix Effects | 101-113% (compensated by IS)[5] |
Logic of Internal Standardization
The core principle of using a stable isotope-labeled internal standard is to provide a reliable reference that behaves identically to the target analyte through every step of the analytical process.
Conclusion
This application note presents a robust and sensitive UHPLC-MS/MS method for the quantification of α-Ergocryptine in challenging cereal matrices. The implementation of this compound as an internal standard effectively mitigates matrix-induced inaccuracies and variability in sample preparation, ensuring high-quality data that meets stringent regulatory requirements. The detailed protocol provides a reliable framework for food safety laboratories and researchers monitoring mycotoxin contamination.
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Quantitative Analysis of Ergot Alkaloids Using α-Ergocryptine-d3: Application Notes and Protocols
Introduction
Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which primarily infects cereal grains and grasses.[1][2] These compounds pose a significant risk to human and animal health due to their toxic effects. Regulatory bodies worldwide are increasingly establishing maximum residue levels (MRLs) for ergot alkaloids in food and feed, necessitating sensitive and reliable analytical methods for their quantification.[1][3] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of major ergot alkaloids, employing α-Ergocryptine-d3 as an internal standard to ensure accuracy and precision. The use of a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis.[4]
Principle
This method utilizes the stability and chemical similarity of the isotopically labeled internal standard, this compound, to the target ergot alkaloid analytes. The internal standard is added to samples at the beginning of the extraction process. During LC-MS/MS analysis, the analytes and the internal standard are separated chromatographically and detected by mass spectrometry. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which is then compared to a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard. This ratiometric approach corrects for potential losses during sample preparation and variations in instrument response.
Experimental Protocols
1. Reagents and Materials
-
Standards: Certified reference standards of ergot alkaloids (e.g., ergometrine, ergotamine, ergosine, ergocristine, ergocornine, and their -inine epimers) and this compound.
-
Solvents: Acetonitrile (LC-MS grade), methanol (LC-MS grade), water (LC-MS grade), ammonium carbonate.
-
Sample Extraction: QuEChERS-based extraction kits or equivalent.[1][5]
-
Solid-Phase Extraction (SPE): C18 or primary secondary amine (PSA) cartridges for sample cleanup, if necessary.[6]
-
Sample Containers: Polypropylene centrifuge tubes (50 mL).
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each ergot alkaloid and this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with the initial mobile phase composition.
-
Calibration Standards: Prepare a series of calibration standards in a blank matrix extract to account for matrix effects.[7] The concentration range will depend on the expected levels of contamination and instrument sensitivity.
3. Sample Preparation (Modified QuEChERS Method)
-
Weigh 1.0 g of the homogenized and ground cereal sample into a 50 mL polypropylene centrifuge tube.[8]
-
Add the internal standard solution (this compound) to each sample.
-
Add 10 mL of an extraction solvent, typically a mixture of acetonitrile and an aqueous buffer like ammonium carbonate (e.g., 85:15, v/v).[8][9]
-
Shake vigorously for 30 seconds and vortex for 30 seconds.[8]
-
Add QuEChERS salts (e.g., magnesium sulfate and sodium chloride) and vortex again.
-
Centrifuge the tubes for 5 minutes at 9000 rpm at a temperature below 4°C.[8]
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing a dispersive SPE (dSPE) sorbent (e.g., C18).[8]
-
Vortex for 30 seconds and centrifuge for 5 minutes at 9000 rpm below 4°C.[8]
-
Transfer the final extract into a vial for LC-MS/MS analysis.[8]
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like ammonium carbonate or formic acid to improve peak shape and ionization efficiency.[11] Alkaline mobile phases are often preferred to maintain the stability of both the -ine and -inine epimers.[5]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and the internal standard, providing high selectivity and sensitivity.
-
MRM Transitions: Specific MRM transitions for each ergot alkaloid and this compound need to be optimized on the specific instrument being used.
-
Data Presentation
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for ergot alkaloid analysis.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Ergometrine | 0.5 - 100 | > 0.99 | 0.1 | 0.5 |
| Ergotamine | 0.5 - 100 | > 0.99 | 0.1 | 0.5 |
| Ergosine | 0.5 - 100 | > 0.99 | 0.1 | 0.5 |
| Ergocristine | 0.5 - 100 | > 0.99 | 0.1 | 0.5 |
| α-Ergocryptine | 0.5 - 100 | > 0.99 | 0.1 | 0.5 |
| Ergocornine | 0.5 - 100 | > 0.99 | 0.1 | 0.5 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are typically determined based on signal-to-noise ratios or statistical calculations from spiked blank samples.[4]
Table 2: Accuracy and Precision
| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| Ergometrine | 1 | 95 ± 5 | < 10 | < 15 |
| 10 | 98 ± 5 | < 10 | < 15 | |
| 50 | 101 ± 5 | < 10 | < 15 | |
| Ergotamine | 1 | 92 ± 5 | < 10 | < 15 |
| 10 | 96 ± 5 | < 10 | < 15 | |
| 50 | 99 ± 5 | < 10 | < 15 | |
| Ergosine | 1 | 90 ± 5 | < 10 | < 15 |
| 10 | 94 ± 5 | < 10 | < 15 | |
| 50 | 98 ± 5 | < 10 | < 15 |
Recovery and Relative Standard Deviation (RSD) are key validation parameters demonstrating the accuracy and precision of the method.[1][12]
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of ergot alkaloids.
Caption: Logical relationship for quantification using an internal standard.
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly sensitive, accurate, and precise tool for the quantitative analysis of ergot alkaloids in various matrices. The detailed protocol and validation data presented herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology for routine monitoring, quality control, and regulatory compliance. The use of an isotopically labeled internal standard is paramount for achieving reliable quantitative results in complex matrices.
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC/MS//MS method for the determination of ergot alkaloids in cereals and cereal products - BOKU FIS [forschung.boku.ac.at]
- 3. LC/MS/MS VALIDATED METHOD FOR QUANTITATION OF ERGOPEPTINES AND -ININES IN GRAINS AND GRASSES | National Agricultural Library [nal.usda.gov]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aafco.org [aafco.org]
Topic: α-Ergocryptine-d3 for Pharmacokinetic and Metabolism Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled internal standards are critical for achieving accuracy and precision in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). α-Ergocryptine-d3, a deuterated analog of the ergot alkaloid α-ergocryptine, serves as an ideal internal standard for pharmacokinetic (PK) and metabolism studies. Its use compensates for variability in sample preparation, matrix effects, and instrument response, ensuring reliable data for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of α-ergocryptine.[1][2] This document provides detailed protocols for the use of this compound in these applications.
Application: Pharmacokinetic (PK) Analysis
The primary application of this compound is as an internal standard for the accurate quantification of α-ergocryptine in biological matrices during preclinical and clinical pharmacokinetic studies.
Bioanalytical Method: LC-MS/MS Quantification
A validated LC-MS/MS method is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological fluids like plasma.[3][4][5]
Experimental Workflow for Bioanalysis
References
Application Notes and Protocols for the Sample Preparation of α-Ergocryptine-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction: α-Ergocryptine, a prominent ergot alkaloid, requires precise and accurate quantification in various matrices, from pharmaceutical formulations to biological tissues and agricultural commodities. The use of a deuterated internal standard, α-Ergocryptine-d3, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Effective sample preparation is paramount to remove interfering substances and concentrate the analyte, directly impacting the sensitivity, accuracy, and robustness of the analytical method.
This document provides detailed protocols for prevalent sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS—for the analysis of α-Ergocryptine and its deuterated internal standard, this compound.
General Analytical Workflow
The successful quantification of this compound involves a multi-step process beginning with sample collection and culminating in data analysis. Each step is critical for achieving reliable and reproducible results. The general workflow is outlined below.
Caption: General workflow for this compound analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma and serum.[1][2] It is often used in high-throughput screening due to its simplicity. Acetonitrile is a common precipitating agent.[3]
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to the sample and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is typical for effective protein removal.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[3][5] This step helps to concentrate the analyte and allows for reconstitution in a mobile-phase-compatible solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).[5]
-
Final Centrifugation/Filtration: Centrifuge the reconstituted sample or filter it through a 0.2 µm syringe filter to remove any remaining particulates before injection into the LC-MS/MS system.[6]
Caption: Workflow for Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] This technique offers a higher degree of sample cleanup than PPT by removing salts and other polar interferences.
Experimental Protocol
-
Sample Aliquoting: Pipette 200 µL of the biological sample into a glass tube.
-
Internal Standard Spiking: Add the this compound internal standard.
-
pH Adjustment (Optional): Adjust the sample pH to alkaline conditions (e.g., using ammonium hydroxide) to ensure α-Ergocryptine is in its non-ionized, more organic-soluble form.[7]
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., a mixture of hexane:chloroform (70:30) or methyl tert-butyl ether (MTBE)).[3]
-
Mixing: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can isolate analytes from complex matrices.[8] It involves passing a liquid sample through a solid sorbent bed that retains the analyte, which is then eluted with a small volume of solvent. Mixed-mode or strong cation-exchange (SCX) cartridges are often effective for basic compounds like ergot alkaloids.[3][9]
Experimental Protocol (using SCX Cartridge)
-
Sample Pre-treatment:
-
Cartridge Conditioning: Condition the SCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.25% phosphoric acid or 5% formic acid.[3][10]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[10]
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analyte with 2 mL of a basic solvent mixture, such as 5% ammonium hydroxide in methanol or methanol/0.05M phosphate buffer pH 9 (60:40).[3][10]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject the final solution into the LC-MS/MS system.
Caption: Workflow for Solid-Phase Extraction (SPE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide residue analysis in food, the QuEChERS method is highly effective for extracting a wide range of analytes from complex matrices like cereals. A modified QuEChERS approach using an alkaline extraction is suitable for ergot alkaloids.[11]
Experimental Protocol (for Cereal Samples)
-
Sample Weighing: Weigh 4 g of homogenized sample into a 50 mL centrifuge tube.[11]
-
Internal Standard Spiking: Add the this compound internal standard.
-
Extraction: Add 30 mL of an alkaline extraction solvent (e.g., 84% acetonitrile and 16% water containing 200 mg/L ammonium carbonate).[11][12]
-
Shaking: Shake vigorously for at least 1 hour to ensure complete extraction.[11]
-
Salting-Out (Partitioning): Add QuEChERS salts (e.g., magnesium sulfate and sodium chloride). Vortex immediately for 1 minute. This step induces phase separation between the aqueous and organic layers.[3]
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent like primary secondary amine (PSA). PSA helps remove fatty acids and other interferences.[12] Vortex for 30 seconds and centrifuge.
-
Final Steps: Transfer the cleaned supernatant, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
Caption: Workflow for QuEChERS extraction.
Quantitative Data Summary
The choice of sample preparation technique significantly impacts method performance. The following table summarizes typical performance data for the analysis of ergot alkaloids, including α-ergocryptine, using various extraction methods.
| Technique | Matrix | Analyte(s) | Recovery (%) | Limit of Quantification (LOQ) | Precision (RSD %) | Reference |
| QuEChERS | Cereal-based Baby Food | α-Ergocryptine & others | 70-120% | 0.5 ng/g | < 15% | [11] |
| QuEChERS | Cereal Samples | Ergocornine, Ergocristine, Ergocryptine, Ergosine | 60-70% | Not Specified | Not Specified | [3][11] |
| SPE (SCX) | Animal Feed (Cereals) | α-Ergocryptine & others | 82-120% | 10 µg/kg | < 10% | [9] |
| SPE (Neutral Alumina) | Rye-based Food | α-Ergocryptine & others | 63-105% | 1-5 µg/kg | < 18% | [13] |
| Matrix Solid-Phase Dispersion (MSPD) | Barley | Ergocryptine & others | Not specified, compared to other methods | 100 µg/kg (spiking level) | Not Specified | [3] |
Note: Recovery and precision can vary significantly based on the specific matrix, analyte concentration, and optimization of the protocol. This compound is used to normalize for these variations.
Conclusion
The selection of an appropriate sample preparation technique is a critical decision in the bioanalysis of this compound.
-
Protein Precipitation offers speed and simplicity for cleaner biological fluids.
-
Liquid-Liquid Extraction provides a better cleanup by removing polar interferences.
-
Solid-Phase Extraction delivers the highest selectivity and is excellent for complex matrices, though it is more labor-intensive.
-
QuEChERS is highly effective and efficient for solid samples like cereals.
Each protocol must be carefully validated for the specific matrix to ensure it meets the required performance criteria for accuracy, precision, and sensitivity. The use of this compound as an internal standard is essential for mitigating matrix effects and ensuring data integrity in all described methods.
References
- 1. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 12. food.gov.uk [food.gov.uk]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of α-Ergocryptine-d3 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Ergocryptine is a natural ergot alkaloid produced by fungi of the Claviceps genus.[1] It and other ergoline derivatives are known for their pharmacological activity, primarily as dopamine agonists, and are investigated for various therapeutic applications.[2][3] Accurate quantification of α-Ergocryptine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of α-Ergocryptine, utilizing its stable isotope-labeled analog, α-Ergocryptine-d3, as an internal standard to ensure high accuracy and precision.
The method presented herein is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UHPLC-MS/MS analysis.[1][4] This approach allows for efficient sample clean-up and sensitive detection, making it suitable for high-throughput analysis in drug development settings.
Experimental Protocols
Materials and Reagents
-
α-Ergocryptine certified reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium carbonate
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Methanol (LC-MS grade)
-
Formic acid
Standard Solution Preparation
Stock solutions of α-Ergocryptine and this compound are prepared in acetonitrile at a concentration of 1 mg/mL.[5] Working standard solutions are then prepared by serial dilution of the stock solutions with an acetonitrile/water mixture to create calibration standards and quality control (QC) samples.
Sample Preparation (QuEChERS Method)
-
Sample Aliquoting: Take 1 mL of the biological matrix (e.g., plasma, tissue homogenate) in a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound working solution to all samples (except blanks) to achieve a final concentration of 10 ng/mL.
-
Extraction: Add 4 mL of an 84:16 (v/v) solution of acetonitrile and water containing 200 mg/L ammonium carbonate.[1]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Salting Out: Add 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride.
-
Shaking: Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 0.5 kV.[6]
-
Source Temperature: 150°C.[6]
-
Desolvation Temperature: 450°C.[6]
-
Cone Gas Flow: 150 L/h.[6]
-
Desolvation Gas Flow: 1000 L/h.[6]
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
The protonated molecular ion [M+H]+ is used as the precursor ion for both α-Ergocryptine and its deuterated internal standard. The fragment at m/z 348 is a characteristic product ion for ergocornine, ergocryptine, and ergocristine, resulting from the retention of the iso-propyl group in the peptide ring.[7] Other common fragments include m/z 223 and 208.[7]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described LC-MS/MS method.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Dwell Time (ms) | Collision Energy (eV) |
| α-Ergocryptine | 576.3 | 348.2 | 223.1 | 100 | 25 |
| This compound | 579.3 | 351.2 | 223.1 | 100 | 25 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][8] |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% (< 20% for LLOQ) |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal due to the use of a stable isotope-labeled internal standard |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of α-Ergocryptine
α-Ergocryptine acts as a dopamine agonist, primarily at D2 receptors.[9] This interaction initiates a signaling cascade that is relevant to its therapeutic effects, for example, in Parkinson's disease.
Caption: Dopamine D2 receptor signaling pathway for α-Ergocryptine.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of α-Ergocryptine in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variations in sample preparation and instrument response. This method is well-suited for regulated bioanalysis in support of preclinical and clinical drug development programs involving α-Ergocryptine and related ergot alkaloids.
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Ergocryptine [drugcentral.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solid-Phase Extraction of α-Ergocryptine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative solid-phase extraction (SPE) protocol for the quantification of α-Ergocryptine and its deuterated internal standard, α-Ergocryptine-d3, in human plasma. The methodology is intended for bioanalytical applications coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
α-Ergocryptine is an ergot alkaloid and a dopamine D2 receptor agonist. Its pharmacological activity makes it a compound of interest in drug development, particularly in the fields of neurology and endocrinology. Accurate and reliable quantification of α-Ergocryptine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variabilities in sample processing and instrument response in LC-MS/MS analysis.
This application note describes a robust SPE method for the extraction of α-Ergocryptine and this compound from human plasma. The protocol is based on mixed-mode cation exchange chromatography, which provides excellent cleanup and concentration of the analytes prior to instrumental analysis.
Mechanism of Action: Dopamine D2 Receptor Signaling
α-Ergocryptine exerts its primary pharmacological effect by acting as an agonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Upon binding of an agonist like α-Ergocryptine, the D2 receptor activates an intracellular signaling cascade that ultimately modulates neuronal activity.
Experimental Protocols
Materials and Reagents
-
α-Ergocryptine and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Preparation
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
Spike the plasma samples with this compound internal standard to a final concentration of 10 ng/mL.
-
Vortex mix the samples for 10 seconds.
-
Add 500 µL of 4% phosphoric acid in water to 500 µL of the plasma sample.
-
Vortex mix for 10 seconds and centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a representative method and may require optimization for specific applications and matrices.
-
Conditioning:
-
Pass 1 mL of methanol through the MCX SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data
The following tables summarize the expected performance characteristics of this SPE method. This data is representative of typical results for the analysis of ergot alkaloids in biological matrices and should be confirmed during in-house method validation.
Table 1: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| α-Ergocryptine | 85 - 95 | 90 - 105 |
| This compound | 87 - 98 | 92 - 108 |
Recovery is calculated as the peak area of the analyte in a pre-spiked extracted sample compared to a post-spiked extracted sample. Matrix effect is calculated as the peak area of the analyte in a post-spiked extracted sample compared to a neat solution.
Table 2: Method Validation Parameters
| Parameter | α-Ergocryptine |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Conclusion
The described solid-phase extraction protocol provides a robust and reliable method for the extraction of α-Ergocryptine and its deuterated internal standard from human plasma. The use of a mixed-mode cation exchange sorbent ensures effective removal of matrix interferences, leading to high recovery and minimal matrix effects. This method is suitable for use in regulated bioanalytical laboratories supporting drug development programs. It is recommended that a full method validation be performed according to regulatory guidelines prior to the analysis of study samples.
Application Note: UHPLC-MS/MS Method for the Separation and Quantification of α-Ergocryptine and its Epimer
Abstract
This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the separation and quantification of α-Ergocryptine and its corresponding C8-(S) epimer, α-Ergocryptinine. The use of a deuterated internal standard, α-Ergocryptine-d3, ensures high accuracy and precision. This method is applicable for the analysis of these compounds in complex matrices such as plasma, making it suitable for pharmacokinetic studies, drug development, and toxicological assessments.
Introduction
α-Ergocryptine is a natural ergot alkaloid belonging to the ergopeptine family.[1] Like other ergopeptines, it can undergo epimerization at the C8 position, converting from the biologically active C8-(R) isomer (α-Ergocryptine) to the less active C8-(S) isomer (α-Ergocryptinine).[2] This conversion can occur in solution, making the accurate, separate quantification of each epimer critical for understanding the compound's true pharmacological or toxicological effect.[3][4] α-Ergocryptine acts as a dopamine D2 receptor agonist, and its activity is central to its therapeutic effects and toxicological profile.[1][5]
UHPLC-MS/MS offers the high sensitivity and selectivity required for distinguishing and quantifying these closely related epimers in complex biological matrices.[6][7] This note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters for this analysis.
Experimental Protocol
2.1 Materials and Reagents
-
α-Ergocryptine certified reference standard
-
α-Ergocryptinine certified reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium carbonate
-
Formic acid (LC-MS Grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
2.2 Sample Preparation (Protein Precipitation) This protocol is optimized for plasma samples.
-
Thaw Samples: Thaw plasma samples and standards on ice.
-
Spike Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Inject: Inject the reconstituted sample into the UHPLC-MS/MS system.
2.3 UHPLC Method The chromatographic separation is key to resolving the epimers.
| Parameter | Condition |
| UHPLC System | Standard UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Carbonate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
2.4 MS/MS Method The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data
Table 1: MRM Transitions and Retention Times The following MRM transitions are monitored. Collision energies (CE) and cone voltages (CV) should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Approx. RT (min) |
| α-Ergocryptine | 576.3 | 223.1 | 268.1 | 5.4 |
| α-Ergocryptinine | 576.3 | 223.1 | 305.1 | 6.3 |
| This compound (IS) | 579.3 | 226.1 | 271.1 | 5.4 |
Note: Retention times (RT) are approximate and will vary based on the specific UHPLC system, column, and mobile phase preparation.
Visualizations
Caption: Experimental workflow for UHPLC-MS/MS analysis of α-Ergocryptine.
Caption: Simplified signaling pathway of α-Ergocryptine at the D2 receptor.[5][8]
Discussion
The primary challenge in analyzing α-Ergocryptine is its potential for on-column or in-solution epimerization to α-Ergocryptinine. The described method mitigates this by using a suitable pH in the mobile phase and maintaining controlled temperature conditions. The gradient elution provides baseline separation of the two epimers, which is essential for accurate quantification.
The use of a stable isotope-labeled internal standard (this compound) is critical. It co-elutes with the unlabeled α-Ergocryptine, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest level of accuracy and precision in quantification.
The MRM transitions were selected for their specificity and abundance. The precursor ion [M+H]+ at m/z 576.3 is fragmented, and the resulting product ions are monitored.[2][9] The quantifier ion is typically the most intense and stable fragment, while the qualifier ion confirms the identity of the compound.
Conclusion
The UHPLC-MS/MS method presented here is a reliable and highly sensitive approach for the simultaneous separation and quantification of α-Ergocryptine and its epimer, α-Ergocryptinine, using this compound as an internal standard. This protocol provides the necessary detail for implementation in research, clinical, or quality control laboratories focused on ergot alkaloids.
References
- 1. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. doaj.org [doaj.org]
- 7. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of α-Ergocryptine-d3 in Mycotoxin Research
Introduction
α-Ergocryptine is a mycotoxin belonging to the ergot alkaloid class, produced by fungi of the Claviceps genus. These fungi commonly infect cereal grains such as rye, wheat, and barley. Due to its potential toxicity to humans and animals, accurate and reliable methods for the detection and quantification of α-ergocryptine in food and feed are crucial for ensuring consumer safety. α-Ergocryptine-d3 is a deuterated analog of α-ergocryptine, which serves as an ideal internal standard for analytical methods employing mass spectrometry. Its use in isotope dilution assays significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in mycotoxin research, aimed at researchers, scientists, and drug development professionals.
Application Notes
The primary application of this compound in mycotoxin research is as an internal standard in stable isotope dilution assays (SIDA) for the quantification of α-ergocryptine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages of using this compound include:
-
Correction for Matrix Effects: Complex sample matrices, such as those from food and feed, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to the native α-ergocryptine, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During sample extraction and cleanup, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the sample preparation process, any losses of the native analyte can be accounted for, as the internal standard will be lost at a proportional rate.
-
Improved Precision and Accuracy: The use of an internal standard minimizes the impact of variations in injection volume and instrument response, leading to more precise and accurate results.
Experimental Protocols
Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
This protocol is adapted for the extraction of ergot alkaloids from cereal-based matrices.
Materials:
-
Homogenized cereal sample
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to yield a concentration within the calibrated range of the LC-MS/MS method.
-
Add 10 mL of acetonitrile/water (84:16, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a clean tube.
-
The extract is now ready for LC-MS/MS analysis. A dilution with the initial mobile phase composition may be necessary to further reduce matrix effects.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for α-ergocryptine and this compound should be optimized for the instrument being used. The following are example transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| α-Ergocryptine | 576.3 | 223.1 | 268.2 |
| This compound | 579.3 | 226.1 | 271.2 |
-
Collision Energy and other MS parameters: These should be optimized for each transition to achieve maximum sensitivity.
Data Presentation
The use of this compound as an internal standard significantly improves the reliability of quantitative data. The following table presents representative validation data for the analysis of α-ergocryptine in a cereal matrix, demonstrating the effectiveness of the isotope dilution method.
| Parameter | Without Internal Standard | With this compound |
| Recovery (%) | ||
| Low Spike (1 ng/g) | 65 ± 15 | 98 ± 5 |
| Medium Spike (10 ng/g) | 72 ± 12 | 101 ± 4 |
| High Spike (50 ng/g) | 78 ± 10 | 99 ± 6 |
| Matrix Effect (%) | 55 (Ion Suppression) | 99 (Corrected) |
| Repeatability (RSDr, %) | 18 | 7 |
| Within-Lab Reproducibility (RSDR, %) | 25 | 10 |
| Linearity (R²) | 0.992 | 0.999 |
Data is illustrative and based on typical performance of isotope dilution assays.
Signaling Pathway of α-Ergocryptine
α-Ergocryptine is known to interact with various neurotransmitter receptors, with a notable affinity for dopamine receptors, particularly the D2 subtype. As a D2 receptor agonist, α-ergocryptine can modulate downstream signaling pathways. The activation of the D2 receptor, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Sensitivity for α-Ergocryptine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS/MS sensitivity for α-Ergocryptine-d3 analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low or no signal for my this compound internal standard. What are the potential causes and solutions?
A1: Low sensitivity for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Mass Spectrometer Parameters: Ensure the correct precursor and product ions (MRM transitions) are being monitored for this compound. The precursor ion will be higher than that of the non-labeled α-Ergocryptine. While optimal parameters should be determined empirically, you can start with the suggested values in Table 1 and optimize from there.
-
Ion Source Conditions: An unclean or improperly optimized ion source is a common cause of poor sensitivity.[1]
-
Action: Clean the ion source, including the capillary and sample cone, according to the manufacturer's recommendations. Re-optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
-
Mobile Phase Composition: The pH and composition of the mobile phase are critical for efficient ionization.[2]
-
Sample Preparation: Inefficient extraction or the presence of matrix effects can significantly suppress the signal.
-
Action: Review your sample preparation protocol. Ensure complete extraction from the matrix. Consider the use of solid-phase extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for cleanup.[2][4] Diluting the sample extract can sometimes paradoxically improve sensitivity by reducing matrix effects.
-
-
Column Performance: A contaminated or degraded column can lead to poor peak shape and reduced sensitivity.
-
Action: Flush the column with a strong solvent. If performance does not improve, consider replacing the guard column or the analytical column.
-
Q2: My chromatographic peak for this compound is broad or splitting. How can I improve the peak shape?
A2: Poor peak shape can compromise both sensitivity and accurate integration. Consider the following:
-
Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[5]
-
Action: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Action: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or improperly seated fittings can contribute to peak broadening.
-
Action: Use tubing with the smallest appropriate internal diameter and ensure all connections are secure and have minimal dead volume.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing or splitting.
-
Action: Implement a column washing step after each run or batch. Regularly replace the guard column.
-
Q3: I am concerned about the stability of α-Ergocryptine and its deuterated analog during sample preparation and analysis. What precautions should I take?
A3: Ergot alkaloids can be susceptible to epimerization (conversion between the active '-ine' and less active '-inine' forms), especially under acidic or heated conditions.[2][6]
-
pH Control: Avoid strongly acidic conditions during sample preparation. An alkaline extraction can help minimize epimerization.[7]
-
Temperature: Keep samples cool and avoid prolonged exposure to high temperatures during sample processing (e.g., evaporation steps).
-
Light Exposure: Protect standard solutions and samples from light.
Quantitative Data Summary
The following table provides suggested starting parameters for the LC-MS/MS analysis of α-Ergocryptine and its deuterated internal standard. Note: These parameters should be optimized on your specific instrument for maximum sensitivity.
Table 1: Suggested LC-MS/MS Parameters for α-Ergocryptine and this compound
| Parameter | α-Ergocryptine | This compound (Internal Standard) |
| Precursor Ion ([M+H]+) | m/z 576.3 | m/z 579.3 |
| Quantifier Product Ion | m/z 268.1 | m/z 271.1 (estimated) |
| Qualifier Product Ion | m/z 558.2 | m/z 561.2 (estimated) |
| Cone Voltage (V) | 25 - 40 | 25 - 40 (to be optimized) |
| Collision Energy (eV) | 20 - 35 | 20 - 35 (to be optimized) |
Data for α-Ergocryptine adapted from literature.[8][9] Parameters for this compound are estimated and should be empirically optimized.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Biological Plasma
This protocol provides a general procedure for the extraction of this compound from a plasma matrix. It should be optimized for your specific application and matrix.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the working solution of this compound to achieve the desired final concentration.
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1 M ammonium carbonate buffer (pH 9) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing the following solvents sequentially:
-
3 mL Methanol
-
3 mL Ultrapure Water
-
3 mL 0.1 M Ammonium Carbonate Buffer (pH 9)
-
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with the following solvents to remove interferences:
-
3 mL 0.1 M Ammonium Carbonate Buffer (pH 9)
-
3 mL 20% Methanol in Water
-
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for low sensitivity.
References
- 1. zefsci.com [zefsci.com]
- 2. alpha-Ergocryptine | 511-09-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciensano.be [sciensano.be]
Technical Support Center: Analysis of α-Ergocryptine-d3 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of α-Ergocryptine-d3 in complex biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate Mobile Phase pH: Ergot alkaloids are basic compounds, and an acidic mobile phase can lead to protonation and interaction with residual silanols on the column.[1] 2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Use an alkaline mobile phase (e.g., with ammonium carbonate or ammonium hydroxide) to ensure this compound is in its non-protonated form, which improves peak shape.[2] Ensure your column is stable at higher pH. 2. Reconstitute the final extract in a solvent with a composition similar to or weaker than the initial mobile phase.[1] 3. Dilute the sample or reduce the injection volume. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (LLE, SPE, or protein precipitation) may not be optimal for this compound from the specific matrix. 2. Analyte Degradation: Ergot alkaloids can be sensitive to light and temperature. 3. Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte completely. | 1. Optimize Extraction: - LLE: Test different organic solvents and pH adjustments. - SPE: Evaluate different sorbents (e.g., C18, mixed-mode cation exchange) and optimize wash and elution steps.[3][4] 2. Protect samples from light and keep them at appropriate temperatures during processing. 3. Use a stronger elution solvent or a combination of solvents. For cation exchange SPE, elution with a basic methanolic solution is often effective.[3] |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of Matrix Components: Phospholipids, salts, and other endogenous compounds can interfere with the ionization of this compound.[5] 2. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove interfering substances. | 1. Improve Chromatographic Separation: - Adjust the gradient profile to better separate the analyte from matrix components. - Consider using a different column chemistry. 2. Enhance Sample Cleanup: - Implement a phospholipid removal step (e.g., specific SPE cartridges or plates). - Switch to a more selective sample preparation technique, such as SPE over protein precipitation. |
| Inconsistent Results for this compound (Internal Standard) | 1. Differential Matrix Effects: The matrix may affect the ionization of the analyte and the deuterated internal standard differently, especially if they have a slight retention time difference. 2. Epimerization: Ergot alkaloids can undergo epimerization (conversion between -ine and -inine forms) under certain conditions (e.g., acidic pH, high temperature), which can affect quantification.[4] | 1. Ensure co-elution of the analyte and internal standard by optimizing chromatography. If differential matrix effects persist, a more rigorous sample cleanup is necessary. 2. Maintain alkaline or neutral pH during sample preparation and analysis to minimize epimerization.[1] Analyze samples promptly after preparation. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5] In the context of this compound analysis in biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the analyte's signal in the mass spectrometer. This can lead to inaccurate and imprecise quantification.
2. Why is a deuterated internal standard like this compound used, and what are its limitations?
A deuterated internal standard (IS) is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. It is added to the sample at a known concentration before sample preparation. The IS is assumed to experience the same matrix effects and extraction inefficiencies as the analyte. By calculating the ratio of the analyte response to the IS response, these variations can be compensated for, leading to more accurate quantification.
However, deuterated internal standards may not always perfectly co-elute with the native analyte, leading to differential matrix effects where the IS and analyte are affected differently by the matrix. This can compromise the accuracy of the results.
3. What are the most effective sample preparation techniques to reduce matrix effects for this compound?
The choice of sample preparation is crucial for minimizing matrix effects. Here's a comparison of common techniques:
-
Solid Phase Extraction (SPE): Generally considered the most effective technique for cleaning up complex samples. Mixed-mode cation exchange SPE can be particularly useful for basic compounds like ergot alkaloids, providing high selectivity.[3][4]
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts but may be more labor-intensive and use larger volumes of organic solvents. The choice of extraction solvent and pH are critical for good recovery.
-
Protein Precipitation (PPT): A simple and fast method, but it is generally less effective at removing phospholipids and other matrix components, often leading to significant matrix effects.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for food analysis, involves an extraction and a dispersive SPE cleanup step and has been successfully applied to ergot alkaloids.[3][6]
For complex biological matrices like plasma, SPE with a phospholipid removal step is often the preferred approach for minimizing matrix effects.
4. How can I assess the extent of matrix effects in my assay?
There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the baseline signal of the analyte at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration. The ratio of these responses (Matrix Factor) provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
5. What are typical recovery and matrix effect values for α-Ergocryptine analysis?
Recovery and matrix effects are highly dependent on the analyte, matrix, and the specific analytical method used. The following tables provide some examples from the literature for ergot alkaloids, including α-ergocryptine, in various matrices.
Table 1: Recovery of α-Ergocryptine using Solid Phase Extraction (SPE) in Wheat [4]
| Spiking Level | Mean Recovery (%) |
| 20 ng/g | 88.1 |
| 400 ng/g | 88.1 |
Table 2: Matrix Effects and Recovery for Ergot Alkaloids in Hard Red Spring Wheat [7]
| Analyte | Matrix Effect (%) | Recovery at 5 µg/kg (%) |
| Ergocornine | 108 | 76.2 |
| Ergocristine | 113 | 81.5 |
| Ergometrine | 101 | 119.1 |
| Ergotamine | 104 | 93.4 |
| α-Ergocryptine | 111 | 78.9 |
| Ergosine | 106 | 85.3 |
Table 3: Recovery of Ergot Alkaloids using a QuEChERS-based method in Cereal [3]
| Analyte | Recovery Range (%) |
| Ergocornine | 60 - 70 |
| Ergocristine | 60 - 70 |
| Ergocryptine | 60 - 70 |
| Ergosine | 60 - 70 |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma [8]
This protocol is adapted from a method for a metabolite of α-dihydroergocryptine and should be optimized.
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - Extraction recovery and matrix effect of nine compounds and internal standard in rat plasma. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensano.be [sciensano.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: α-Ergocryptine-d3 Signal Suppression in Electrospray Ionization
Welcome to the technical support center for troubleshooting signal suppression of α-Ergocryptine-d3 in electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in achieving accurate and reproducible quantification of α-Ergocryptine using its deuterated internal standard.
This guide provides a comprehensive overview of the causes of signal suppression, detailed troubleshooting procedures, and frequently asked questions to help you identify and resolve issues in your LC-MS/MS workflow.
Troubleshooting Guide: this compound Signal Suppression
Signal suppression in ESI-MS is a common phenomenon where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix. This can lead to inaccurate and unreliable quantitative results. This guide will walk you through a systematic approach to diagnose and mitigate signal suppression affecting your this compound internal standard.
Step 1: Identifying the Source of Signal Suppression
The first crucial step is to determine at what stage of your analytical workflow the suppression is occurring. The following diagram illustrates a logical workflow for pinpointing the origin of the issue.
Improving recovery of α-Ergocryptine-d3 during sample extraction
Welcome to the technical support center for improving the recovery of α-Ergocryptine-d3 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of α-Ergocryptine, an ergot alkaloid. In bioanalytical methods, particularly those using mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. It is chemically identical to the analyte of interest (α-Ergocryptine) but has a different mass due to the deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.
Q2: I am observing consistently low recovery of this compound. What are the most common causes?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include:
-
Suboptimal pH: Ergot alkaloids are basic compounds, and their extraction efficiency is highly dependent on the pH of the sample and extraction solvents.[1]
-
Inappropriate Solvent Selection: The polarity and composition of the extraction and wash solvents play a crucial role in retaining the analyte on the extraction media and eluting it effectively.
-
Analyte Instability: Ergot alkaloids can be sensitive to light, temperature, and extreme pH, leading to degradation or epimerization (conversion to isomers like α-ergocryptinine), which may not be detected by the analytical method.[2][3][4][5]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the analyte in the mass spectrometer.[6][7][8][9]
-
Incomplete Elution: The elution solvent may not be strong enough to completely recover the analyte from the solid-phase extraction (SPE) sorbent.
Q3: How can I minimize the epimerization of this compound during sample processing?
Epimerization is a significant concern for ergot alkaloids. To minimize this, consider the following precautions:
-
Control Temperature: Store samples and standards at low temperatures (e.g., -20°C or below) and perform extraction steps on ice or at reduced temperatures when possible.[3][5]
-
Avoid Extreme pH: While pH adjustment is necessary for efficient extraction, prolonged exposure to highly acidic or alkaline conditions should be avoided.[2]
-
Protect from Light: Use amber vials or work under low-light conditions to prevent light-induced degradation.
-
Solvent Choice: The choice of solvent can influence the rate of epimerization. For instance, long-term storage in methanol has been shown to cause substantial epimerization.[10] Acetonitrile is often a preferred solvent for long-term storage at low temperatures.[3][5]
Q4: What type of solid-phase extraction (SPE) sorbent is most suitable for this compound?
Given that ergot alkaloids are basic compounds, a strong cation-exchange (SCX) SPE sorbent is often effective.[1] At an acidic pH, this compound will be positively charged and will be retained on the negatively charged SCX sorbent. Interfering non-basic compounds can then be washed away. The analyte is subsequently eluted by increasing the pH to neutralize its charge. Reversed-phase (e.g., C18) SPE can also be used, often in combination with ion-exchange mechanisms for enhanced selectivity.[2]
Troubleshooting Guides
Guide 1: Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of this compound when using solid-phase extraction.
| Troubleshooting Step | Potential Issue | Recommended Action | Relevant Data/Observations |
| 1. Verify pH of Loading Solution | Incorrect pH prevents retention on the SPE sorbent. For SCX, the sample should be acidic to ensure the analyte is charged. | Measure the pH of the sample before loading. Adjust to the optimal range (typically pH 2-4 for SCX) using a suitable acid (e.g., formic acid, phosphoric acid).[1][2] | Compare recovery with and without pH adjustment. |
| 2. Evaluate Wash Steps | The wash solvent is too strong, leading to premature elution of the analyte. | Analyze the wash eluate for the presence of this compound. If present, reduce the organic solvent content or the ionic strength of the wash solution. | LC-MS/MS analysis of the wash fraction. |
| 3. Optimize Elution Solvent | The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the organic content of the elution solvent. For SCX, ensure the elution solvent has a basic pH (e.g., pH > 9) to neutralize the analyte. Consider adding a modifier like ammonium hydroxide.[1] | Test a range of elution solvent compositions and pH values. |
| 4. Assess Drying Step | Inadequate drying of the SPE cartridge can lead to poor recovery if the elution solvent is not miscible with the residual wash solvent. | Ensure the cartridge is sufficiently dried under vacuum or nitrogen after the wash steps and before elution. | Compare recovery with varying drying times. |
| 5. Investigate Analyte Degradation | This compound may be degrading on the SPE sorbent or during processing. | Perform the extraction at a lower temperature. Analyze samples immediately after extraction. Compare with a sample spiked with the internal standard post-extraction. | Spike a blank matrix extract with the IS and compare its response to a standard in solvent. |
Guide 2: Addressing Matrix Effects
Matrix effects can lead to ion suppression or enhancement, causing inaccurate quantification. This guide helps identify and mitigate these effects.
| Troubleshooting Step | Potential Issue | Recommended Action | Relevant Data/Observations |
| 1. Post-Extraction Spike Experiment | Co-eluting matrix components are suppressing or enhancing the ionization of this compound. | Compare the peak area of the internal standard in a neat solution to its peak area in a blank matrix extract spiked after extraction. A significant difference indicates matrix effects.[8] | Quantitative comparison of peak areas. |
| 2. Improve Sample Cleanup | The current extraction method does not sufficiently remove interfering matrix components. | Optimize the SPE wash steps with different solvent compositions. Consider using a different SPE sorbent or a multi-modal sorbent. Protein precipitation prior to SPE can also be beneficial. | Re-run the post-extraction spike experiment after modifying the cleanup procedure. |
| 3. Modify Chromatographic Conditions | The analyte is co-eluting with interfering compounds. | Adjust the HPLC gradient to better separate this compound from the matrix interferences. Try a different analytical column with a different stationary phase chemistry. | Observe the chromatographic peak shape and the baseline in the region where the analyte elutes. |
| 4. Dilute Sample Extract | High concentrations of matrix components are causing the interference. | Dilute the final sample extract before injection. This can reduce the concentration of interfering components to a level where they no longer significantly affect ionization. | Analyze a dilution series of the sample extract to see if the matrix effect is reduced. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Strong Cation-Exchange (SCX)
This protocol is a general guideline for the extraction of this compound from plasma samples. Optimization may be required for different matrices.
Materials:
-
SCX SPE cartridges (e.g., 30 mg, 1 mL)
-
Plasma sample containing this compound
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium Hydroxide
-
Water (HPLC grade)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
(Optional) Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile. Vortex for 30 seconds and centrifuge at >10,000 x g for 5 minutes.
-
Sample Acidification: Take the supernatant from the previous step or 100 µL of plasma and dilute with 900 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition the SCX cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not let the cartridge go dry.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Drying: Dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 1 mL of a solution of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general method for extracting this compound from aqueous samples.
Materials:
-
Aqueous sample containing this compound
-
Ammonium Hydroxide or other suitable base
-
Methyl-tert-butyl ether (MTBE) or other suitable water-immiscible organic solvent
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Basification: To 500 µL of the aqueous sample, add ammonium hydroxide to adjust the pH to > 9.
-
Solvent Addition: Add 2 mL of MTBE to the sample.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at >3000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully pipette the upper organic layer into a clean tube, being careful not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT)
This is a simple and rapid method for removing the bulk of proteins from biological samples.
Materials:
-
Plasma sample containing this compound
-
Cold Acetonitrile (stored at -20°C)
-
Centrifuge
Procedure:
-
Solvent Addition: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Mixing: Vortex the mixture for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at a high speed (>10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in a more suitable solvent. Alternatively, it can be used as the starting sample for further cleanup by SPE or LLE.
Disclaimer: These protocols are intended as a starting point. Researchers should validate and optimize these methods for their specific application and matrix.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
α-Ergocryptine-d3 stability in different solvent mixtures
This technical support center provides guidance and answers frequently asked questions regarding the stability of α-Ergocryptine-d3 in various solvent mixtures. This information is crucial for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of α-ergocryptine, an ergot alkaloid. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of α-ergocryptine in various samples. The stability of this compound is critical because its degradation can lead to inaccurate quantification of the target analyte. As an internal standard, it is assumed to behave identically to the non-deuterated analyte during sample preparation and analysis.
Q2: How stable is this compound in different solvents?
A2: While specific stability studies on this compound are not extensively available, its stability is expected to be very similar to that of non-deuterated α-ergocryptine. The stability of α-ergocryptine is significantly influenced by the solvent type, temperature, and light exposure. Generally, protic solvents can promote epimerization, a process where the molecule converts to its isomer, α-ergocryptinine.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to store this compound solutions at -20°C or below in a tightly sealed container, protected from light. For short-term storage, solutions can be kept at 2-8°C. It is advisable to prepare fresh working solutions daily and to avoid repeated freeze-thaw cycles.
Q4: Can I use methanol to prepare my stock solution of this compound?
A4: Caution should be exercised when using methanol, especially for prolonged storage at room temperature. Studies on α-ergocryptine have shown significant epimerization in methanol at room temperature.[1] If methanol must be used, solutions should be prepared fresh and kept at low temperatures (-40°C) to minimize degradation.[1][2] Acetonitrile or chloroform are generally more suitable solvents for stock solutions stored at room temperature.
Q5: What is epimerization and how does it affect my results?
A5: Epimerization is a chemical process where one stereoisomer is converted into its diastereomer. In the case of α-ergocryptine, it can convert to α-ergocryptinine. This is problematic in analytical methods because the two epimers may have different chromatographic retention times and mass spectrometric fragmentation patterns, leading to quantification errors if not properly accounted for.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent internal standard peak area | Degradation of this compound due to improper storage or solvent choice. | Prepare fresh stock solutions in acetonitrile or chloroform. Store aliquots at -20°C or below and protect from light. Avoid repeated freeze-thaw cycles. |
| Appearance of an unexpected peak near the this compound peak | Epimerization of this compound to α-ergocryptinine-d3. | Minimize the use of protic solvents like methanol, especially at room temperature. Analyze samples promptly after preparation. Consider using a mobile phase with a pH that minimizes epimerization. |
| Low recovery of this compound | Adsorption to container surfaces or degradation during sample processing. | Use silanized glassware or polypropylene tubes. Ensure sample processing steps are performed quickly and at low temperatures if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade or higher)
-
Volumetric flask (Class A)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the desired amount of this compound standard.
-
Quantitatively transfer the standard to the volumetric flask.
-
Dissolve the standard in a small volume of acetonitrile.
-
Bring the solution to the final volume with acetonitrile.
-
Stopper the flask and mix thoroughly by inversion.
-
Transfer the stock solution to an amber vial and store at -20°C.
-
Protocol 2: Assessment of this compound Stability
-
Materials:
-
This compound stock solution
-
Solvents to be tested (e.g., acetonitrile, methanol, water/methanol mixture)
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Prepare working solutions of this compound in the different solvent mixtures.
-
Analyze an aliquot of each solution immediately after preparation (t=0) to determine the initial concentration and purity.
-
Store the solutions under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
At specified time intervals (e.g., 24h, 48h, 1 week), analyze an aliquot of each solution.
-
Compare the peak area of this compound and any degradation products (e.g., α-ergocryptinine-d3) to the t=0 results to determine the stability.
-
Data Presentation
Table 1: Stability of α-Ergocryptine at Room Temperature in Various Solvents
| Solvent | % α-Ergocryptine Remaining | % Epimerization to α-Ergocryptinine | Duration |
| Chloroform | >99% | <0.5% | 52 days |
| Acetone | ~95% | <5% | 38 days |
| Acetonitrile | ~95% | <5% | 38 days |
| Methanol | 22% | 78% | 38 days |
| 70:30 Water:Methanol | 53% | 47% | 42 days |
Data extrapolated from studies on α-ergocryptine.[1]
Table 2: Stability of α-Ergocryptine at -40°C in Various Solvents
| Solvent | % Epimerization to α-Ergocryptinine | Duration |
| Acetonitrile | <0.5% | 20-52 days |
| Acetone | <0.5% | 20-52 days |
| Chloroform | <0.5% | 20-52 days |
| Methanol | <0.5% | 20-52 days |
| 70:30 Water:Methanol | <0.5% | 20-52 days |
Data extrapolated from studies on α-ergocryptine.[1]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Epimerization of this compound to its inactive epimer.
References
Optimizing collision energy for α-Ergocryptine-d3 fragmentation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing collision energy for the fragmentation of α-Ergocryptine-d3 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is α-Ergocryptine and why is a deuterated internal standard like this compound used?
A1: α-Ergocryptine is a natural ergot alkaloid belonging to the water-insoluble peptide ergot alkaloids.[1][2][3][4] It is one of three similar peptides often referred to as ergotoxine alkaloids. In quantitative mass spectrometry, stable isotope-labeled internal standards like this compound are used to improve the accuracy and precision of the measurement. The deuterated standard co-elutes with the analyte but is differentiated by its higher mass, allowing for correction of variations in sample preparation and instrument response.
Q2: What is collision energy in the context of tandem mass spectrometry (MS/MS)?
A2: Collision energy (CE) is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation. Optimizing the collision energy is a critical step in developing a sensitive and specific multiple reaction monitoring (MRM) method, as it directly influences the abundance of the resulting product ions.[5][6][7]
Q3: What are the expected precursor and product ions for α-Ergocryptine?
A3: For α-Ergocryptine, the protonated molecule [M+H]⁺ is typically observed as the precursor ion at a mass-to-charge ratio (m/z) of 576.[1][2][3][8] Common product ions resulting from its fragmentation include those at m/z 348, 268, 223, and 208.[1][2][3] The fragment at m/z 348 is formed by the retention of the isopropyl group.[2][3][4] The fragments at m/z 223 and 208 are also characteristic of peptide ergot alkaloids.[1][4]
Q4: How does the fragmentation of this compound differ from its non-deuterated counterpart?
A4: The fragmentation pattern of this compound will be very similar to that of α-Ergocryptine. The precursor ion will be shifted by +3 Da (m/z 579). The m/z of the product ions will depend on whether the deuterium labels are retained on the fragment. If the deuterium atoms are on a part of the molecule that is lost during fragmentation, the product ion m/z will be the same as for the unlabeled compound. If the labels are on the fragment that is detected, the product ion m/z will be shifted accordingly. It is crucial to determine the fragmentation pattern of the specific deuterated standard being used.
Troubleshooting Guide
Q1: I am not seeing any signal for my this compound precursor ion. What should I check?
A1:
-
Instrument Settings: Verify that the mass spectrometer is properly calibrated and that the correct m/z range is being scanned. Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, and temperatures) are appropriate for α-Ergocryptine.[9]
-
Sample Preparation: Confirm the concentration and integrity of your this compound standard solution. Ensure that the solvent is compatible with ESI.
-
Infusion: Check for clogs in the infusion line or spray needle. Ensure a stable spray is being generated.[10]
Q2: My precursor ion signal is strong, but I have very low or no product ion signal. What could be the issue?
A2:
-
Collision Energy: The collision energy may be too low to induce fragmentation or too high, causing extensive fragmentation into very small ions that are not being monitored. A systematic optimization of the collision energy is necessary.
-
Collision Gas: Ensure that the collision gas (typically argon or nitrogen) is flowing at the correct pressure.
-
MRM Transition: Double-check that you have entered the correct precursor and product ion m/z values in your acquisition method.
Q3: I am seeing multiple product ions. Which one should I choose for quantification?
A3: For quantitative analysis, it is recommended to monitor multiple MRM transitions.[9][11] The most intense and specific product ion is typically used for quantification (quantifier), while a second, less intense ion is used for confirmation (qualifier).[12] The choice of the quantifier ion should be based on the best signal-to-noise ratio and lack of interference from the matrix.
Q4: How can I be sure that the collision energy I've selected is optimal?
A4: The optimal collision energy is the value that produces the highest and most stable signal for the desired product ion. This is determined experimentally by infusing a standard solution of this compound and systematically varying the collision energy while monitoring the intensity of the product ion. The resulting plot of product ion intensity versus collision energy is known as a breakdown curve.[5]
Data Presentation
Table 1: Example MRM Transitions for α-Ergocryptine
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Typical Collision Energy (eV) | Role |
| 576.3 | 348.2 | Peptide ring system with isopropyl group[2][3][4] | 25 - 35 | Quantifier/Qualifier |
| 576.3 | 268.2 | Lysergic acid moiety related fragment | 30 - 40 | Qualifier |
| 576.3 | 223.1 | Fragment of the peptide portion[1][4] | 35 - 45 | Qualifier |
| 576.3 | 208.1 | Demethylated fragment of m/z 223[1][4] | 40 - 50 | Qualifier |
Note: The optimal collision energy is instrument-dependent and must be experimentally determined for this compound. The values provided are typical starting points based on the analysis of the non-deuterated compound.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound
Objective: To determine the optimal collision energy for each MRM transition of this compound to achieve maximum sensitivity and specificity.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol or acetonitrile).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Syringe pump and infusion line.
-
Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Procedure:
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's recommendations.
-
Set the ESI source parameters to achieve a stable signal for this compound. Typical starting parameters for ESI in positive ion mode are:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C[9]
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
-
Infusion:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer.
-
-
Precursor Ion Selection:
-
In full scan mode, identify the protonated molecule of this compound ([M+H]⁺ at m/z 579).
-
Switch to product ion scan mode, selecting m/z 579 as the precursor ion.
-
-
Collision Energy Ramp:
-
Set up an experiment to ramp the collision energy over a range of values (e.g., from 5 to 60 eV in 2-5 eV increments).
-
For each collision energy setting, acquire a product ion spectrum.
-
-
Data Analysis:
-
For each potential product ion, plot its intensity against the corresponding collision energy. This generates a breakdown curve for each fragment.
-
The collision energy that yields the maximum intensity for a specific product ion is the optimal collision energy for that MRM transition.
-
-
MRM Method Creation:
-
Create an MRM method using the determined precursor ion (m/z 579) and the selected product ions at their respective optimal collision energies.
-
Visualizations
Caption: Experimental workflow for optimizing collision energy.
Caption: Proposed fragmentation of α-Ergocryptine.
References
- 1. thomastobin.com [thomastobin.com]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emt.oregonstate.edu [emt.oregonstate.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. researchgate.net [researchgate.net]
- 12. food.gov.uk [food.gov.uk]
Technical Support Center: α-Ergocryptine-d3 Mass Spectrometry Analysis
Welcome to the technical support center for α-Ergocryptine-d3 analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you address common challenges during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a signal in my this compound (Internal Standard) channel even when analyzing a sample containing only the unlabeled α-Ergocryptine. What is the cause?
A: This is a well-documented phenomenon known as isotopic interference or "cross-talk".[1] The unlabeled α-Ergocryptine has naturally occurring heavy isotopes (primarily ¹³C). A molecule of α-Ergocryptine containing three ¹³C atoms will have a mass very close to that of your this compound standard.
Key Points:
-
This effect becomes more significant for higher molecular weight compounds because the statistical probability of having multiple heavy isotopes in one molecule increases.[1]
-
At high concentrations of the unlabeled analyte relative to the internal standard, this isotopic contribution can become significant, falsely increasing the internal standard signal.[1][2]
-
This interference can lead to non-linear calibration curves and biased quantitative results.[1]
Recommendation: Assess the contribution of the unlabeled analyte to the deuterated internal standard's signal by injecting a high-concentration standard of only the unlabeled compound. If significant interference is observed, a mathematical correction may be necessary in your data processing.[1]
Q2: My signal intensity is poor and inconsistent, especially in biological samples. Could this be a matrix effect?
A: Yes, this is very likely due to matrix effects. Matrix effects occur when co-eluting molecules from the sample (e.g., salts, lipids, proteins from plasma or cereals) interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).
Key Points:
-
Ergot alkaloids are known to be susceptible to matrix effects, particularly when analyzed in complex matrices like cereals.[3][4]
-
Even stable-isotope labeled internal standards (SIL-IS) like this compound may not fully compensate for matrix effects if they do not co-elute perfectly with the analyte.[6] Differences in chromatography (the "deuterium isotope effect") can cause the analyte and IS to experience slightly different matrix conditions as they elute.[6]
-
The severity of matrix effects can vary between different sample types and even between different lots of the same biological matrix.[4][6]
Recommendation: Improve sample clean-up to remove interfering components.[5] Techniques like Solid Phase Extraction (SPE) are effective.[7] Additionally, optimizing chromatographic separation to move the analyte peak away from highly suppressive regions is a critical strategy.[3][5]
Q3: I see a peak with the same m/z as α-Ergocryptine but at a slightly different retention time. What is it?
A: You are likely observing an isomer of ergocryptine. α-Ergocryptine has a common and challenging-to-separate isomer, β-ergocryptine.[8][9] Additionally, both α- and β-ergocryptine have corresponding epimers (α-ergocryptinine and β-ergocryptinine) which can also be present.[7][10]
Key Points:
-
Isomers have the same mass and cannot be differentiated by the mass spectrometer alone; chromatographic separation is essential.[7]
-
Achieving baseline separation of α- and β-ergocryptine is known to be a chromatographic challenge.[8][9] Some studies note that a phenyl-hexyl stationary phase may provide better resolution than standard C18 columns.[8]
-
The presence of these isomers is a critical consideration as regulations often require the quantification of specific forms.[11]
Recommendation: Optimize your HPLC/UHPLC method to achieve chromatographic separation of all relevant isomers. This may involve testing different column chemistries, mobile phase compositions, and gradient profiles.
Q4: After running several high-concentration samples, I am now seeing a peak for this compound in my blank injections. What should I do?
A: This issue is known as carryover. It occurs when trace amounts of the analyte from a previous, high-concentration injection remain in the analytical system (e.g., autosampler, injection valve, column) and elute during a subsequent run.
Key Points:
-
Carryover can lead to inaccurate quantification of low-level samples and false positives.
-
A systematic approach is needed to identify the source of the carryover.[12]
Recommendation:
-
Injector Cleaning: Program stronger and more extensive needle washes in your autosampler sequence, using a solvent that is known to fully dissolve α-Ergocryptine.
-
Blank Injections: Run multiple blank injections after a high-concentration sample to see if the carryover peak diminishes.[12]
-
System Flush: If the problem persists, perform a thorough flush of the entire LC system with a strong solvent mixture (ensure it is compatible with your column and seals).
Quantitative Data Summary
The following tables provide key mass spectrometry data for α-Ergocryptine and its deuterated internal standard.
Table 1: Molecular Information and Monoisotopic Masses
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| α-Ergocryptine | C₃₂H₄₁N₅O₅ | 575.3057 |
| this compound | C₃₂H₃₈D₃N₅O₅ | 578.3245 |
Table 2: Common Adducts and m/z Values in ESI+
| Compound | Adduct | Calculated m/z |
|---|---|---|
| α-Ergocryptine | [M+H]⁺ | 576.3130 |
| α-Ergocryptine | [M+Na]⁺ | 598.2949 |
| This compound | [M+H]⁺ | 579.3318 |
| this compound | [M+Na]⁺ | 601.3137 |
Table 3: Common Isomeric and Structurally Related Ergot Alkaloids
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Notes |
|---|---|---|---|
| α-Ergocryptine | C₃₂H₄₁N₅O₅ | 575.3057 | Target Analyte |
| β-Ergocryptine | C₃₂H₄₁N₅O₅ | 575.3057 | Isomer, requires chromatographic separation.[8] |
| Ergocristine | C₃₅H₄₁N₅O₅ | 609.3057 | Structurally related, different mass.[7] |
| Ergocornine | C₃₁H₃₉N₅O₅ | 561.2900 | Structurally related, different mass.[7] |
| Ergotamine | C₃₃H₃₅N₅O₅ | 581.2690 | Structurally related, different mass.[7] |
Troubleshooting Workflows & Diagrams
Use the following diagrams to guide your troubleshooting process and understand the analytical workflow.
Caption: Troubleshooting decision tree for common mass spectrometry issues.
Caption: Workflow highlighting where interferences can be introduced.
Experimental Protocols
Protocol 1: Generic Sample Preparation via Solid Phase Extraction (SPE)
This protocol is a general guideline for extracting α-Ergocryptine from a biological matrix like plasma. Optimization is required for specific applications.
-
Sample Pre-treatment:
-
To 1 mL of plasma sample, add a known concentration of this compound (internal standard).
-
Vortex briefly to mix.
-
Add 2 mL of an acidic buffer (e.g., 4% phosphoric acid) to precipitate proteins and adjust pH.
-
Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, releasing it from the sorbent.[7]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
-
Protocol 2: Generic LC-MS/MS Method Parameters
This method provides a starting point for the analysis of α-Ergocryptine.
-
LC System: UHPLC system capable of binary gradient delivery.
-
Column: Phenyl-Hexyl or C18 column (e.g., 100 x 2.1 mm, 1.8 µm). A phenyl-hexyl phase may offer better selectivity for isomers.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 30% B
-
8.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (example):
-
α-Ergocryptine: Q1: 576.3 → Q3: 223.1 (Quantifier), Q1: 576.3 → Q3: 268.2 (Qualifier).[7]
-
This compound: Q1: 579.3 → Q3: 226.1 (or corresponding fragment).
-
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. waters.com [waters.com]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS VALIDATED METHOD FOR QUANTITATION OF ERGOPEPTINES AND -ININES IN GRAINS AND GRASSES | National Agricultural Library [nal.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
Enhancing signal-to-noise ratio for low-level α-Ergocryptine-d3 detection
Topic: Enhancing Signal-to-Noise Ratio for Low-Level α-Ergocryptine-d3 Detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of low-level this compound. The focus is on practical strategies to improve the signal-to-noise (S/N) ratio in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical for low-level detection?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal (in this case, the peak height of this compound) to the level of background noise.[1][2] A higher S/N ratio indicates a cleaner, more intense signal relative to the baseline, which is crucial for accurate and precise quantification, especially at low concentrations near the limit of detection (LOD) and limit of quantification (LOQ).[3][4] Improving the S/N ratio is the only way to lower the LOD and LLOQ of a method.[4]
Q2: What are the most common causes of a low S/N ratio for this compound?
A2: A low S/N ratio can stem from two primary issues: high background noise or low signal intensity.
-
High Noise: Often caused by contaminated solvents, a dirty MS source, or electronic noise. Using high-purity, LC-MS grade solvents and reagents is mandatory.
-
Low Signal: Can be due to poor ionization efficiency, signal suppression from co-eluting matrix components (matrix effects), suboptimal MS parameters, or inefficient sample extraction.[2][3]
Q3: What is the "matrix effect" and how does it impact this compound analysis?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[5] These effects can either suppress the signal, leading to underestimation and poor sensitivity, or enhance it, causing overestimation.[2][5] Since this compound is an internal standard, matrix effects can compromise the accuracy of the entire assay if they do not affect the analyte and the internal standard equally.[6] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][7]
Q4: My this compound signal is low or inconsistent. What should I check first?
A4: For low or inconsistent signals, systematically evaluate your workflow:
-
Sample Preparation: Ensure your extraction technique is consistent and effectively removes interfering matrix components.[3][8] Inadequate sample cleanup is a primary cause of matrix effects.[2]
-
LC Method: Verify that the peak shape is sharp and symmetrical. Wide peaks reduce peak height and thus the S/N ratio.[4] Ensure the injection solvent is not stronger than the initial mobile phase, which can cause peak distortion.[6]
-
MS Source Conditions: Check that the MS source is clean and that parameters like gas temperature, gas flow, and capillary voltage are optimized for this compound. Suboptimal parameters can significantly reduce signal intensity.[9]
-
Internal Standard Solution: Confirm the concentration and stability of your this compound stock and working solutions. Ergot alkaloids can be unstable, and standards are best stored below -20 °C in a non-protic solvent.[6]
Troubleshooting Guides
Problem: High Baseline Noise
Q: How can I reduce the baseline noise in my chromatogram? A: Reducing noise involves identifying and eliminating sources of contamination and optimizing detector settings.
-
Improve Solvent and Reagent Quality: Always use high-purity, LC-MS grade solvents (e.g., hypergrade) and volatile additives (e.g., ammonium formate, formic acid). Nonvolatile buffers like phosphates will precipitate in the MS source and increase noise.
-
Clean the LC-MS System: Contamination in the sample path (tubing, injector, column) or the MS source (capillary, lenses, cones) is a common source of high background. Regular cleaning and maintenance are essential.
-
Optimize Detector Settings: Adjust the detector's time constant and the data system's sampling rate. A general guideline is to set the time constant to about one-tenth of the width of the narrowest peak of interest to smooth the signal without distorting the peak.[4]
-
Ensure Temperature Stability: Fluctuations in the lab environment can affect the detector. Use a column oven and shield the instrument from direct air currents to minimize refractive index effects in optical detectors, which can translate to noise.[1]
Problem: Low Signal Intensity
Q: What steps can I take to increase the signal intensity of this compound? A: Boosting signal intensity involves optimizing every stage of the analysis from sample injection to detection.
-
Enhance Sample Preparation: Use a more rigorous extraction procedure for complex samples with low analyte concentrations.[3] Techniques like solid-phase extraction (SPE) are very effective at removing interferences and concentrating the analyte.[6][7]
-
Increase Injection Volume: If sample availability is not a limitation, injecting a larger volume can proportionally increase the signal.[1][4] This is particularly effective if the injection solvent is weaker than the mobile phase, which allows for on-column concentration.[4]
-
Optimize Chromatographic Conditions:
-
Reduce Column Diameter: Switching from a 4.6 mm ID column to a 2.1 mm ID column can increase peak height by up to five times, provided the flow rate is scaled down appropriately.[1]
-
Use Smaller Particle Columns: Columns with smaller packing particles or shorter lengths can produce narrower, taller peaks, which improves detection limits.[1][4]
-
Adjust Mobile Phase: The choice of organic solvent and additives can significantly impact ionization efficiency.[3]
-
-
Tune Mass Spectrometer Parameters: Systematically optimize MS source parameters (e.g., desolvation temperature, nebulizer pressure) and compound-specific parameters (e.g., collision energy, RF level) to maximize the ion signal for this compound.[9][10]
Quantitative Data Summary
Table 1: Key Parameters for Increasing Signal Intensity
| Parameter | Effect on Signal | Recommendation | Citation |
| Injection Volume | Larger volume increases the mass of analyte on-column, boosting signal. | Increase injection volume, especially when using an injection solvent weaker than the mobile phase. | [1][4] |
| LC Column Dimensions | Smaller inner diameter (e.g., 2.1 mm vs. 4.6 mm) and shorter columns concentrate the analyte, leading to taller peaks. | Use narrower and/or shorter columns. Consider columns with smaller particle sizes for higher efficiency. | [1][4] |
| LC Flow Rate | Lower flow rates (e.g., 200–300 µL/min for 2.1 mm ID columns) are often optimal for ESI efficiency. | Optimize flow rate for the specific column dimensions to maximize ionization. | [3] |
| MS Source Conditions | Parameters like drying gas temperature and flow directly impact desolvation and ionization efficiency. | Perform systematic optimization for the specific analyte and system. Automated optimization tools can be beneficial. | [9] |
| Mobile Phase Additives | Volatile acids (e.g., formic acid) or bases (e.g., ammonia) can aid in the protonation or deprotonation of analytes, improving ionization. | Use LC-MS grade volatile additives. High buffer concentrations can cause signal suppression. |
Table 2: Strategies for Reducing Baseline Noise
| Parameter | Effect on Noise | Recommendation | Citation |
| Solvent/Reagent Purity | Impurities and non-volatile salts contribute significantly to background noise and adduct formation. | Use the highest quality solvents and additives available (e.g., LC-MS or hypergrade). | [11] |
| System Contamination | Residuals from previous analyses or contaminated parts (tubing, source) elevate the baseline. | Implement a regular, thorough cleaning and maintenance schedule for the entire LC-MS system. | [3] |
| Detector Settings | Inappropriate data collection rates or time constants can either introduce noise or distort peaks. | Set the detector time constant to ~1/10th the narrowest peak width. Ensure 10-20 data points are collected across each peak. | [4] |
Table 3: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Suitability for this compound | Citation |
| Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Simple and fast. Suitable for clean samples or when the analyte concentration is high enough to withstand dilution. | [3][7] |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins from a biological matrix. | High-throughput but often provides limited cleanup, leaving behind phospholipids and other interferences. | [7][8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted in a clean solvent. | Provides excellent sample cleanup and analyte concentration. Highly effective for complex matrices and low-level detection. | [6][7] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Biological Fluids
This protocol outlines a general workflow for cleaning biological samples (e.g., plasma) to reduce matrix effects. Note: Specific sorbents, solvents, and volumes must be optimized for your specific application.
-
Conditioning: Pass a strong solvent (e.g., methanol) followed by an equilibration buffer (e.g., water or mobile phase A) through the SPE cartridge to activate the sorbent.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acid) onto the cartridge. A slow, consistent flow rate is crucial for proper binding.
-
Washing: Pass a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and polar interferences that did not bind strongly.
-
Elution: Elute this compound and the target analyte using a strong organic solvent (e.g., methanol with ammonium hydroxide).[6]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase to ensure good peak shape upon injection.[6]
Protocol 2: LC-MS/MS Parameter Optimization Workflow
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the most stable and intense precursor ion.
-
Product Ion Scan: Fragment the selected precursor ion at various collision energies to identify the most abundant and specific product ions for Multiple Reaction Monitoring (MRM).
-
Source Parameter Optimization: While infusing the standard, systematically adjust source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the intensity of the chosen MRM transition.
-
Chromatographic Optimization: Develop an LC gradient that provides a sharp, symmetrical peak for this compound and separates it from the regions where most matrix components elute (typically at the beginning and end of the gradient).[2]
-
Method Validation: Once optimized, validate the method by assessing matrix effects, recovery, and precision in representative blank matrix samples.[12][13]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for α-Ergocryptine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is paramount. This guide provides a comparative overview of analytical method validation for α-Ergocryptine, a significant ergot alkaloid. While much of the publicly available validation data stems from the analysis of food and feed matrices, the principles and methodologies are directly applicable to bioanalytical studies in drug development. This document summarizes key performance characteristics of various methods, outlines experimental protocols, and presents this information in a clear, comparative format.
Given its structural similarity to α-Ergocryptine, α-Ergocryptine-d3 is the preferred internal standard (IS) for quantitative analysis using mass spectrometry. The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalysis to ensure high accuracy and precision by correcting for variability during sample processing and analysis.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods used for the quantification of α-Ergocryptine. The data is compiled from various studies and presented to facilitate a comparison of their capabilities.
Table 1: Linearity and Sensitivity of α-Ergocryptine Quantification Methods
| Method | Matrix | Linearity Range | LLOQ | Reference |
| UHPLC-MS/MS | Cereal-based Baby Food | 0.5 - 2.5 ng/g | 0.5 ng/g | [1] |
| UHPLC-MS/MS | Hard Red Spring Wheat | Not Specified | 0.0295 - 0.744 µg/kg | [2] |
| HPLC-FLD | Compound Feed | 10 - 1000 µg/kg | Not Specified | |
| LC-HRMS/MS | Equine Hair | LOQ - 1000 pg/mg | 10 - 100 pg/mg | [3] |
Table 2: Accuracy and Precision of α-Ergocryptine Quantification Methods
| Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| UHPLC-MS/MS | Cereal-based Baby Food | 90 - 98% | < 20% | [1] |
| UHPLC-MS/MS | Hard Red Spring Wheat | 68.3 - 119.1% | < 24% (Inter-day) | [2] |
| HPLC-FLD | Compound Feed | 85.2 - 117.8% | 1.2 - 9.2% (Repeatability) | |
| LC-HRMS/MS | Equine Hair | -14.9 - 6.4% (Bias) | ≤ 10.7% | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are generalized experimental protocols for the quantification of α-Ergocryptine, primarily using LC-MS/MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a popular choice for extracting a wide range of analytes from complex matrices.[1]
-
Homogenization: Weigh a representative portion of the sample (e.g., 1-5 g) into a centrifuge tube.
-
Extraction: Add a suitable volume of extraction solvent, typically acetonitrile. For improved extraction efficiency, a buffering salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is often added.
-
Vortexing and Centrifugation: Vigorously shake or vortex the tube to ensure thorough mixing and extraction of the analyte. Centrifuge the sample to separate the organic layer from the solid matrix and aqueous phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate). This step removes interfering matrix components.
-
Final Preparation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC systems offer high resolution and rapid analysis times.
-
Column: A reversed-phase C18 column is commonly used for the separation of ergot alkaloids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like ammonium formate or formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.
Detection: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides high selectivity and sensitivity for the quantification of analytes in complex matrices.
-
Ionization: Positive electrospray ionization (ESI+) is the most common ionization mode for ergot alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For α-Ergocryptine, a common transition is from the protonated precursor ion [M+H]+ to a specific product ion.[4]
-
Internal Standard: this compound is added to all samples, calibration standards, and quality control samples to compensate for any variability in the analytical process.
Visualizing the Workflow and Validation Principles
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical relationships between different validation parameters.
Caption: Experimental workflow for α-Ergocryptine quantification.
Caption: Key parameters for bioanalytical method validation.
Considerations for Bioanalytical Method Validation
While the provided data offers a solid foundation, researchers in drug development must adhere to the stringent guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key considerations for a full bioanalytical method validation include:
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard, which can lead to ion suppression or enhancement.
-
Stability: A thorough assessment of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.[5][6]
-
Cross-Contamination: Evaluating the potential for carryover from one sample to the next during the analytical run.
References
- 1. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry-based determination of ergocristine, ergocryptine, ergotamine, ergovaline, hypoglycin A, lolitrem B, methylene cyclopropyl acetic acid carnitine, N-acetylloline, N-formylloline, paxilline, and peramine in equine hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Inter-laboratory comparison of α-Ergocryptine-d3 analysis
An Inter-laboratory Perspective on the Analysis of α-Ergocryptine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of α-Ergocryptine is critical. This guide provides a comprehensive comparison of analytical methodologies for α-Ergocryptine analysis, with the implicit understanding that its deuterated form, α-Ergocryptine-d3, serves as an essential internal standard for achieving accurate quantification, particularly in mass spectrometry-based methods. The data and protocols presented herein are synthesized from various studies to offer a comparative overview of method performance.
Comparison of Analytical Methodologies
The two primary techniques for the quantification of α-Ergocryptine are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of a Validated HPLC-FLD Method
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 5 µg/kg |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Recovery | 74% - 104% |
| Precision (RSDr) | < 17% |
Data synthesized from a study on the determination of ergot alkaloids in feed[1].
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Matrix Effects | 101% - 113% |
| Recovery | 68.3% - 119.1% |
| Inter-day Precision (RSD) | < 24% |
Data from a study validating a sensitive method for ergot alkaloid detection in wheat[2].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are representative protocols for sample preparation and analysis.
Sample Preparation: QuEChERS with Freeze-Out Clean-up
This method is suitable for the extraction of α-Ergocryptine from complex matrices like rye flour[1].
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 10 mL of water. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Freeze-Out Clean-up: Transfer 1 mL of the acetonitrile supernatant to a microcentrifuge tube and place it in a freezer at -20°C for at least 60 minutes.
-
Final Centrifugation: Centrifuge the cold extract at high speed (e.g., 14000 rpm) for 5 minutes to pellet the precipitated matrix components.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Analytical Determination: HPLC-FLD
This method is applicable for the analysis of ergot alkaloids in animal feed[1].
-
Chromatographic Column: C18 column
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a suitable buffer.
-
Detection: Fluorescence detection.
-
Quantification: Based on a calibration curve prepared from certified reference standards.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of α-Ergocryptine from sample receipt to final data analysis.
Caption: A generalized workflow for α-Ergocryptine analysis.
Inter-laboratory Comparison Insights
Proficiency tests conducted for ergot alkaloids highlight the importance of standardized methodologies. A study involving 38 laboratories demonstrated that while 91% of the results for the sum of ergot alkaloid epimer pairs were satisfactory, there were challenges in the quantification of individual epimers like α-ergocryptine/inine[3]. This underscores the need for robust and harmonized analytical methods to ensure comparability of results across different laboratories. The use of isotopically labeled internal standards like this compound is a key strategy to improve the accuracy and precision of quantification, especially in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Navigating the Analytical Landscape: A Comparative Guide to α-Ergocryptine Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of ergot alkaloids, the precise and accurate quantification of α-ergocryptine is paramount. This guide provides a comparative overview of analytical methodologies, focusing on key performance parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). The use of a deuterated internal standard, such as α-Ergocryptine-d3, is a critical component of robust analytical methods, ensuring reliability by compensating for matrix effects and variations in sample processing.
While specific performance data for this compound itself is not typically reported, as its primary role is that of an internal standard, the following data for its non-deuterated counterpart, α-ergocryptine, provides a strong indication of the performance achievable with methods employing such standards. The methods detailed below, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are representative of the current standards in the field.
Comparative Performance of Analytical Methods for α-Ergocryptine
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the sample matrix, desired sensitivity, and throughput. The following table summarizes the performance characteristics of various validated methods for the quantification of α-ergocryptine.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Internal Standard |
| UHPLC-MS/MS | >0.99 | 0.03 - 0.17 ng/g | 0.1 - 0.5 ng/g | Cereal-based baby food | Not specified |
| UHPLC-MS/MS | >0.99 | 0.00893 - 0.225 µg/kg | 0.0295 - 0.744 µg/kg | Hard red spring wheat | LSD-D3 |
| LC-MS/MS | ≥0.995 | 1 - 7 µg/kg | 3 - 16 µg/kg | Animal feeds | Not specified |
| HPLC-FLD | Not specified | 5 µg/kg | 10 µg/kg | Cereals and mixed feed | Not specified |
Detailed Experimental Protocols
The successful implementation of these methods relies on meticulous adherence to validated protocols. Below are detailed experimental methodologies for the analysis of α-ergocryptine in complex matrices.
Sample Preparation: QuEChERS-based Extraction for Cereal Matrices
A popular and effective method for extracting ergot alkaloids from cereals and feed is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2]
-
Sample Homogenization: A representative sample of the matrix (e.g., 5 grams of finely ground cereal) is weighed into a 50 mL centrifuge tube.
-
Extraction: An extraction solvent, typically acetonitrile with a buffer such as ammonium carbonate, is added to the sample.[2] The mixture is then vigorously shaken or vortexed to ensure thorough extraction of the analytes.
-
Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., PSA - primary secondary amine) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract Preparation: The final extract is collected, and the solvent may be evaporated and the residue reconstituted in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS has become the gold standard for the quantification of ergot alkaloids due to its high sensitivity and selectivity.[2][3]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of ergot alkaloids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium carbonate or formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed. Alkaline mobile phases are often preferred to maintain the stability of the epimers.[2]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for UHPLC systems.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing ergot alkaloids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for α-ergocryptine and its internal standard (this compound) are monitored. This provides high selectivity and reduces background noise.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of α-ergocryptine using an internal standard-based LC-MS/MS method.
References
The Gold Standard of Quantification: Justification for Using Stable Isotope-Labeled Internal Standards
In the landscape of analytical chemistry, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules is paramount. While various analytical techniques exist, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) in conjunction with mass spectrometry has emerged as the gold standard for achieving the highest levels of accuracy and reliability.[1][2][3] This guide provides an objective comparison of SIL-IS with other common quantification methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Challenge of Accurate Quantification
Quantitative analysis, especially in complex biological matrices like plasma or urine, is fraught with challenges.[1][2] Variability can be introduced at multiple stages of the analytical workflow, including sample preparation, extraction, and instrument performance.[1] Furthermore, matrix effects, where co-eluting substances interfere with the ionization of the target analyte, can lead to significant inaccuracies in quantification.[1]
Why Stable Isotope-Labeled Internal Standards?
A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[4][5] This near-identical behavior is the cornerstone of their effectiveness.
Key advantages of using a SIL-IS include:
-
Correction for Sample Loss: During multi-step sample preparation and extraction procedures, it is almost inevitable that some of the analyte will be lost.[6] Since the SIL-IS is added to the sample at the very beginning and behaves identically to the analyte, it experiences the same degree of loss.[7] By measuring the ratio of the analyte to the known concentration of the SIL-IS, the initial concentration of the analyte can be accurately determined, regardless of sample loss.
-
Compensation for Matrix Effects: Matrix effects are a major source of error in mass spectrometry, causing either ion suppression or enhancement.[1] As the SIL-IS co-elutes with the analyte and has the same ionization efficiency, it is affected by the matrix in the same way.[2][8] This allows for the accurate correction of these effects.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and matrix effects, SIL-IS significantly improves the precision and accuracy of quantitative assays.[1][2] This is crucial for applications such as pharmacokinetic studies, biomarker validation, and clinical diagnostics.
-
Enhanced Reliability and Reproducibility: The use of SIL-IS leads to more robust and reproducible analytical methods, ensuring that data generated across different batches, laboratories, and time points are comparable and reliable.[1][4]
Comparison with Alternative Quantification Methods
While SIL-IS is the preferred choice for high-stakes quantitative analysis, other methods are also employed. The following table provides a comparative overview.
| Feature | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | External Standard Calibration |
| Principle | A known amount of a mass-shifted version of the analyte is added to each sample. The ratio of the analyte to the SIL-IS is used for quantification. | A known amount of a molecule with a similar chemical structure to the analyte is added to each sample. | A calibration curve is generated from a series of standards of known concentrations, and the analyte concentration in unknown samples is determined by interpolation. |
| Correction for Sample Loss | Excellent. Experiences the same loss as the analyte.[7] | Partial. May have different extraction recovery than the analyte.[3] | None. Assumes 100% recovery for all samples. |
| Compensation for Matrix Effects | Excellent. Co-elutes and has the same ionization efficiency as the analyte.[1][2] | Partial to Poor. May have different retention times and ionization efficiencies.[3] | None. Highly susceptible to matrix effects.[9] |
| Accuracy | High. Minimizes the impact of experimental variability.[1][2] | Moderate. Can be compromised by differences in physicochemical properties. | Low to Moderate. Prone to inaccuracies due to sample loss and matrix effects.[9] |
| Precision | High. Provides consistent and reproducible results.[1][2] | Moderate. Variability can be higher due to differing behavior from the analyte. | Low to Moderate. Highly dependent on consistent sample preparation and instrument performance. |
| Cost | High. Synthesis of SIL-IS can be expensive.[3] | Moderate. Structural analogs are often more readily available. | Low. Only requires the pure analyte standard. |
| Applicability | Ideal for complex matrices and when high accuracy and precision are required (e.g., bioanalysis, clinical studies).[4] | Can be used when a SIL-IS is not available, but with careful validation.[3] | Suitable for simple matrices with minimal sample preparation and low matrix effects.[10] |
Experimental Evidence
Several studies have demonstrated the superiority of SIL-IS in quantitative analysis.
Case Study 1: Quantification of Everolimus
A study comparing a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS found that while both internal standards showed acceptable performance, everolimus-d4 offered a more favorable comparison with an independent LC-MS/MS method.[11]
| Parameter | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | No significant difference |
| Slope (vs. Reference Method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Data summarized from a study on everolimus quantification.[11]
Case Study 2: Analysis of Ochratoxin A in Flour
In a study comparing different calibration strategies for the quantification of ochratoxin A (OTA) in wheat samples, external calibration results were 18-38% lower than the certified value, largely due to matrix suppression effects.[9] In contrast, all isotope dilution methods, which utilize a SIL-IS, produced results that fell within the expected range, validating their accuracy.[9]
Experimental Protocols
General Protocol for Sample Analysis using a Stable Isotope-Labeled Internal Standard
-
Sample Preparation: A known and fixed amount of the SIL-IS is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Extraction: The analyte and the SIL-IS are co-extracted from the sample matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system to separate the analyte and SIL-IS from other matrix components. Due to their nearly identical physicochemical properties, they will co-elute.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS (Multiple Reaction Monitoring or MRM).
-
Quantification: The peak area ratio of the analyte to the SIL-IS is calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by interpolating from a calibration curve constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow and the fundamental principle of isotope dilution mass spectrometry.
Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
Conclusion
The use of stable isotope-labeled internal standards represents the most robust and reliable approach for quantitative analysis in complex matrices, particularly for applications governed by stringent regulatory requirements.[10] While the initial cost of synthesizing a SIL-IS may be higher than other methods, the significant improvements in data quality, accuracy, and reproducibility provide a strong justification for their use.[3] By effectively compensating for sample loss and matrix effects, SIL-IS ensures the generation of high-quality, defensible data, which is indispensable in research, drug development, and clinical diagnostics.
References
- 1. musechem.com [musechem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation and Detection of α- and β-Ergocryptine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate separation and detection of α-ergocryptine and β-ergocryptine are critical. These two isomers, differing only in the position of a single methyl group, present a significant analytical challenge.[1] This guide provides an objective comparison of the leading analytical techniques, supported by experimental data, to aid in the selection of the most appropriate methodology for your research needs.
The primary methods for the separation and detection of these isomers are High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) or Mass Spectrometry (MS/MS), and Capillary Electrophoresis (CE).[2][3][4] Each technique offers distinct advantages and is suited for different analytical requirements.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most widely employed technique for the separation of ergot alkaloids, including the α and β isomers of ergocryptine.[2] The choice of stationary and mobile phases is crucial for achieving baseline separation.
Key Separation Strategies:
-
Alkaline Mobile Phases: To maintain the stability of the epimers and improve separation, alkaline mobile phases are often preferred.[2][5] These conditions prevent the protonation of the alkaloids.[5]
-
Acidic Mobile Phases: While less common for epimer stability, acidic conditions can be used, particularly with certain columns like the Raptor Biphenyl, which can achieve baseline separation of all 12 regulated ergot alkaloid epimers.[6]
-
Stationary Phases: C18 columns are the most commonly used stationary phase for ergot alkaloid separation.[5] However, other chemistries such as phenyl-hexyl and propyl-phenyl/C18 have also been utilized.[5]
Detection Methods:
-
Fluorescence Detection (FLD): Many ergot alkaloids are naturally fluorescent, making LC-FLD a highly sensitive detection method.[7] For Δ9,10-ergolenes like the ergocryptine isomers, optimal excitation and emission wavelengths are typically around 310 nm and 410 nm, respectively.[7]
-
Tandem Mass Spectrometry (LC-MS/MS): This has become a standard for trace quantification and identification due to its high sensitivity and specificity.[2][7] It allows for the differentiation of co-eluting compounds, such as β-ergocryptine and ergocristine, based on their different masses.[2][7]
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a powerful alternative to HPLC, providing high separation efficiency and short analysis times.[3]
Separation Principle:
CE separates charged molecules based on their differential migration in an electric field. The separation of ergot alkaloids and their epimers can be achieved using cyclodextrins and other additives in the buffer solution.[8]
Detection Methods:
-
UV Detection: While readily available, UV detection in CE can have lower sensitivity compared to other methods.[5]
-
Laser-Induced Fluorescence (LIF) Detection: This method can significantly improve the limit of detection by up to 30-fold compared to UV detection.[8]
-
Mass Spectrometry (CE-MS): Coupling CE with MS provides high sensitivity and specificity for the identification and quantification of the isomers.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different analytical methods for the separation and detection of α- and β-ergocryptine.
| Method | Column/Capillary | Mobile Phase/Buffer | Detection | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | C18 or Biphenyl | Acetonitrile/water with ammonium carbonate (alkaline) or formic acid (acidic) | ESI-MS/MS | 0.17 - 2.78 µg/kg | 70 - 105 | [9] |
| HPLC-FLD | C18 | Acetonitrile/0.1% ammonium acetate:methanol (31:50:20) | FLD (Ex: 235 nm, Em: 340 nm) | 0.2 - 1.1 µg/kg | ~61 | [3][10] |
| Capillary Electrophoresis-UV | Fused-silica capillary | 20 mM β-cyclodextrin, 8 mM γ-cyclodextrin, 2 M urea, 0.3% PVA in phosphate buffer (pH 2.5) | UV (214 nm) | Not specified | 50 - 97 | [8] |
| Capillary Electrophoresis-LIF | Fused-silica capillary | 20 mM β-cyclodextrin, 8 mM γ-cyclodextrin, 2 M urea, 0.3% PVA in phosphate buffer (pH 2.5) | LIF | ~9.10⁻⁸ M | 50 - 97 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for HPLC-MS/MS and Capillary Electrophoresis.
HPLC-MS/MS Method for Ergot Alkaloid Analysis
This protocol is a generalized procedure based on common practices for the analysis of ergot alkaloids in cereal samples.[4][6][9]
1. Sample Preparation (QuEChERS-based):
- Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of extraction solvent (e.g., acetonitrile/water mixture with 0.1% formic acid).
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Vortex vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
- Take an aliquot of the supernatant for cleanup.
2. Cleanup (Dispersive Solid-Phase Extraction - dSPE):
- Transfer the supernatant to a dSPE tube containing sorbents like PSA (primary secondary amine) and C18.
- Vortex for 30 seconds and centrifuge.
- Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
- Column: Raptor Biphenyl (e.g., 100 x 2.1 mm, 2.7 µm).[6]
- Mobile Phase A: Water with 0.1% formic acid.[6]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
- Gradient: A suitable gradient to separate the isomers.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for specific transitions of α- and β-ergocryptine.
Capillary Electrophoresis Method for Ergot Alkaloid Separation
This protocol is based on a published method for the separation of ergot alkaloids and their epimers.[8]
1. Sample Preparation:
- Extraction of alkaloids from the sample matrix using an appropriate solvent.
- Cleanup of the extract using solid-phase extraction (SPE) if necessary.
- Dissolve the final extract in the CE buffer.
2. Capillary Electrophoresis Analysis:
- Capillary: Fused-silica, 37 cm (30 cm to detector).[8]
- Background Electrolyte (BGE): 20 mM β-cyclodextrin, 8 mM γ-cyclodextrin, 2 M urea, and 0.3% (w/w) polyvinyl alcohol in phosphate buffer at pH 2.5.[8]
- Voltage: 25 kV.[8]
- Temperature: 20 °C.[8]
- Detection: UV at 214 nm or Laser-Induced Fluorescence.[8]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of α- and β-ergocryptine.
References
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. libstore.ugent.be [libstore.ugent.be]
- 6. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [restek.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of ergot alkaloids and their epimers and determination in sclerotia by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. food.gov.uk [food.gov.uk]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of α-Ergocryptine-d3: A Procedural Guide
Proper disposal of α-Ergocryptine-d3, a deuterated ergot alkaloid, is critical to ensure personnel safety and environmental protection. Due to its classification for reproductive toxicity, specific handling and disposal protocols must be strictly followed. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1794783-50-8 | [1][2] |
| Molecular Formula | C₃₂D₃H₃₈N₅O₅ | [1] |
| Molecular Weight | 578.717 g/mol | [1] |
| Appearance | White Solid (inferred from non-deuterated form) | |
| Storage | 2-8°C Refrigerator | [2] |
Operational and Disposal Plan
This section outlines the essential procedures for handling and disposing of this compound.
Immediate Safety Precautions
Before handling this compound, it is imperative to read and understand all safety instructions.[3] This compound is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[3]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[3]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Avoid contact during pregnancy and while nursing.[3]
-
Storage: Store in a secure, locked-up location.[3]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Personal Protection: Wear a self-contained breathing apparatus and chemical-impermeable gloves.[3]
-
Cleanup:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust formation.[3]
-
Place the spilled material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical disposal service.
-
Waste Collection:
-
Collect all waste this compound, including expired or unused material, in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.
-
-
Primary Disposal Method:
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
-
Alternative Disposal (Not Recommended, for trace amounts only):
-
In the absence of a take-back program or licensed disposal service, and only for minute residual amounts (e.g., cleaning a container for reuse), the following procedure adapted from FDA guidelines for potent pharmaceuticals can be considered, but local regulations must be consulted first.[4]
-
Mix the trace residue with an unappealing substance like used coffee grounds or cat litter.[4]
-
Place the mixture in a sealed plastic bag.
-
Dispose of the sealed bag in the regular trash. Note: This method is not suitable for bulk quantities and should be a last resort. Flushing down the toilet or drain is not an option.[3]
-
-
Disposal of Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous chemical waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling if permitted by local regulations.[3]
-
Combustible packaging materials may be disposed of via controlled incineration.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides guidance based on available safety data sheets and general best practices. Always consult your institution's specific policies and local, state, and federal regulations before disposing of any chemical waste.
References
Essential Safety and Logistical Information for Handling α-Ergocryptine-d3
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical guidance for the handling and disposal of α-Ergocryptine-d3, a potent ergot alkaloid derivative. Adherence to these procedures is essential to ensure personnel safety and minimize environmental contamination.
Hazard Identification and Health Effects
α-Ergocryptine is classified as a potent pharmaceutical compound with potential health risks. The deuterated form, this compound, should be handled with the same level of caution.
Primary Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][2].
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Ergotism: Long-term exposure to ergot alkaloids can lead to a condition called ergotism, which has convulsive and gangrenous symptoms[2].
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1]. |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin[1]. |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled[1]. |
| Reproductive Toxicity (Category 2) | GHS08 | Warning | H361: Suspected of damaging fertility or the unborn child[1][2]. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | APF of 1000 or higher | Provides a high level of protection against inhalation of potent compound dust[3][4]. A standard surgical mask is insufficient[5]. |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves | Prevents skin contact. Immediately change gloves if contaminated. |
| Body Protection | Disposable Coverall ("Bunny Suit") | Tested for low linting | Provides head-to-toe protection and minimizes cross-contamination[5][6]. |
| Eye Protection | Chemical Safety Goggles | With side shields | Protects eyes from splashes or airborne particles[5]. |
| Face Protection | Face Shield | Worn over goggles and respirator | Provides an additional layer of protection for the entire face[5]. |
Operational Plan: Step-by-Step Handling Protocol
Handling of this compound should occur in a designated and controlled environment.
3.1. Preparation:
-
Restricted Access: Ensure the handling area is clearly marked and access is restricted to authorized personnel only.
-
Decontamination: Have a validated decontamination procedure and necessary supplies readily available.
-
Spill Kit: A spill kit specifically for potent compounds must be accessible.
-
Ventilation: All handling of powdered this compound must be performed within a certified chemical fume hood, biological safety cabinet, or a flexible containment glove bag[3].
3.2. Weighing and Aliquoting:
-
Containment: For weighing and dispensing, utilize a flexible containment glove bag to minimize dust exposure[3]. This technology has been shown to lower exposure risk by a factor greater than 1000[3].
-
Tool Designation: Use dedicated, clearly labeled tools (spatulas, weigh boats, etc.) for handling the compound.
-
Wet Chemistry: Whenever possible, work with the compound in a solution to reduce the risk of aerosolization.
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
PPE Removal: Remove PPE in a designated doffing area, following a strict procedure to avoid cross-contamination.
-
Personal Hygiene: Wash hands and face thoroughly after completing work and before leaving the laboratory.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
| Waste Stream | Container | Labeling | Disposal Method |
| Solid Waste | Lined, puncture-resistant container | "Hazardous Chemical Waste: this compound" | Incineration[3]. |
| Liquid Waste | Sealed, compatible chemical waste container | "Hazardous Chemical Waste: this compound in [Solvent]" | Collection by a certified hazardous waste disposal company. |
| Sharps | Puncture-proof sharps container | "Hazardous Sharps Waste: this compound" | Collection by a certified hazardous waste disposal company. |
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with absorbent material. Collect and place in a sealed container for hazardous waste disposal. Do not let the chemical enter drains[1]. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aiha.org [aiha.org]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 3m.com [3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
